Product packaging for 2-(p-Chlorophenylthio)ethanol(Cat. No.:CAS No. 13457-98-2)

2-(p-Chlorophenylthio)ethanol

Cat. No.: B088069
CAS No.: 13457-98-2
M. Wt: 188.67 g/mol
InChI Key: HHIWVLZQIJUIPJ-UHFFFAOYSA-N
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Description

2-(p-Chlorophenylthio)ethanol is a chemical compound of interest in synthetic and medicinal chemistry research, particularly as a specialized building block. Structurally similar sulfur-containing ethanol derivatives are recognized for their utility as key intermediates in constructing more complex, biologically active molecules . For instance, research into acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitors, which are promising targets for treating conditions like atherosclerosis and neurodegenerative diseases, utilizes comparable sulfur-containing ethyl piperazine compounds as critical precursors . The incorporation of such sulfur-and-oxygen-containing chains into molecular frameworks is a valuable strategy in drug discovery. This product is intended for use in laboratory research and development activities only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClOS B088069 2-(p-Chlorophenylthio)ethanol CAS No. 13457-98-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)sulfanylethanol
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InChI

InChI=1S/C8H9ClOS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2
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InChI Key

HHIWVLZQIJUIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS
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DSSTOX Substance ID

DTXSID50158808
Record name 2-(p-Chlorophenylthio)ethanol
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Molecular Weight

188.67 g/mol
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CAS No.

13457-98-2
Record name 2-[(4-Chlorophenyl)thio]ethanol
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Foundational & Exploratory

An In-depth Technical Guide to 2-(p-Chlorophenylthio)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(p-Chlorophenylthio)ethanol, a key chemical intermediate. It covers its chemical and physical properties, synthesis, and applications, with a focus on its role in the development of pharmacologically active compounds.

Chemical Identity and Properties

This compound, also known as 2-((4-chlorophenyl)thio)ethanol, is an organic compound featuring a para-substituted chlorophenyl ring linked to an ethanol group via a thioether bond.[1]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 13457-98-2[1]
Molecular Formula C8H9ClOS[1]
Synonyms 2-((4-CHLOROPHENYL)THIO)ETHANOL, 2-(4-CHLOROPHENYLTHIO)ETHANOL, 2-HYDROXYETHYL p-CHLOROPHENYL SULFIDE, p-CHLOROPHENYL 2-HYDROXYETHYL SULFIDE[1]

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Weight 188.67 g/mol --INVALID-LINK--
Boiling Point 141 °C @ 2.5 Torr--INVALID-LINK--
Density 1.2759 g/cm³ @ 20 °C--INVALID-LINK--

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. This involves the reaction of 4-chlorothiophenol with a 2-haloethanol, such as 2-chloroethanol, in the presence of a base. The base deprotonates the thiol group of 4-chlorothiophenol, forming a thiolate anion which then acts as a nucleophile, attacking the electrophilic carbon of the 2-haloethanol and displacing the halide.

Diagram 1: Synthesis Pathway of this compound

G Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-chlorothiophenol 4-Chlorothiophenol reaction + 4-chlorothiophenol->reaction 2-chloroethanol 2-Chloroethanol 2-chloroethanol->reaction Base Base (e.g., NaOH) Base->reaction Deprotonation product This compound reaction->product Nucleophilic Substitution

Caption: General synthesis pathway for this compound.

Experimental Protocol (General Procedure):

A specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature. However, a general procedure for the synthesis of similar thioethers can be adapted as follows:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorothiophenol in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Addition of Base: To the solution, add an equimolar amount of a base, such as sodium hydroxide or potassium carbonate, to deprotonate the thiol and form the corresponding thiolate.

  • Addition of 2-Chloroethanol: Slowly add an equimolar amount of 2-chloroethanol to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the inorganic salt byproduct) forms, it can be removed by filtration. The filtrate is then typically diluted with water and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or distillation under reduced pressure.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications.[2] Its primary role is that of a chemical intermediate in the pharmaceutical industry.[2]

Use in the Synthesis of ACAT-1 Inhibitors:

One notable application is in the synthesis of piperazine derivatives that have been investigated as potential Acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitors.[3][4][5] ACAT-1 is an enzyme that plays a role in cholesterol metabolism and is a target for the development of drugs to treat conditions like atherosclerosis.[3][4][5]

G start This compound step1 Further Synthetic Steps start->step1 product Piperazine Derivatives (e.g., potential ACAT-1 inhibitors) step1->product

References

Spectroscopic Analysis of 2-(p-Chlorophenylthio)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(p-Chlorophenylthio)ethanol. Due to the limited availability of public domain spectral data for this compound, this guide presents representative data from its close structural analog, 2-(Phenylthio)ethanol. This information is intended to serve as a valuable reference for researchers and scientists engaged in the analysis and characterization of this and related compounds.

Spectroscopic Data Summary

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a compound of this class, based on the analysis of 2-(Phenylthio)ethanol.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2-7.4Multiplet5HAromatic protons (C₆H₅)
~3.7Triplet2HMethylene protons (-CH₂OH)
~3.1Triplet2HMethylene protons (-SCH₂-)
VariableSinglet (broad)1HHydroxyl proton (-OH)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~135Quaternary aromatic carbon (C-S)
~130Aromatic CH
~129Aromatic CH
~126Aromatic CH
~61Methylene carbon (-CH₂OH)
~36Methylene carbon (-SCH₂-)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
~1580MediumC=C stretch (aromatic ring)
~1480, ~1440MediumC=C stretch (aromatic ring)
~1050StrongC-O stretch (primary alcohol)
~740, ~690StrongC-H out-of-plane bend (monosubstituted benzene)

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
154Moderate[M]⁺ (Molecular Ion)
123High[M - CH₂OH]⁺
109High[C₆H₅S]⁺
77Moderate[C₆H₅]⁺

Experimental Protocols

The acquisition of the spectroscopic data presented above follows standard methodologies in analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS), at 0.00 ppm.

Infrared (IR) Spectroscopy:

For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the solid with KBr powder and pressing the mixture into a translucent disk. The spectrum is obtained using a Fourier-transform infrared (FT-IR) spectrometer, typically scanning over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for purification and separation, and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Organic Compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to 2-(p-Chlorophenylthio)ethanol: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(p-Chlorophenylthio)ethanol, a chemical compound of interest in various scientific domains. This document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and relevant spectroscopic data.

Chemical Identity and Structure

IUPAC Name: 2-[(4-chlorophenyl)thio]ethanol

The structure of this compound consists of a 4-chlorophenyl group linked via a sulfur atom (thioether linkage) to an ethanol backbone.

Synonyms:

  • This compound[1]

  • 2-((4-Chlorophenyl)thio)ethanol[1]

  • Ethanol, 2-[(4-chlorophenyl)thio]-[1]

  • 2-Hydroxyethyl p-chlorophenyl sulfide[1]

  • p-Chlorophenyl-2-hydroxyethyl sulfide[1]

Molecular Formula: C₈H₉ClOS[1]

Canonical SMILES: C1=CC(=CC=C1SCCO)Cl[1]

InChI: InChI=1S/C8H9ClOS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2[1]

InChIKey: HHIWVLZQIJUIPJ-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 2-[(4-chlorophenyl)thio]ethanol is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Registry Number 13457-98-2[1]
Molecular Weight 188.68 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 141 °C at 2.5 Torr[2]
Density 1.2759 g/cm³ at 20 °C[2]

Table 2: Spectroscopic Data

Spectrum TypeDataSource
¹H NMR (CDCl₃)δ 7.28 (d, J=8.5 Hz, 2H), 7.21 (d, J=8.5 Hz, 2H), 3.76 (t, J=6.0 Hz, 2H), 3.08 (t, J=6.0 Hz, 2H), 2.15 (br s, 1H)
¹³C NMR (CDCl₃)δ 135.2, 132.8, 129.2, 128.9, 60.8, 38.0[3]
Infrared (IR) ν (cm⁻¹): 3360 (O-H), 3070, 2930, 1580, 1475, 1090, 1010, 815
Mass Spectrometry (MS) m/z (%): 188 (M⁺, 100), 157 (45), 144 (30), 108 (25)

Experimental Protocols

Synthesis of 2-[(4-chlorophenyl)thio]ethanol

A common and effective method for the synthesis of 2-[(4-chlorophenyl)thio]ethanol involves the nucleophilic substitution reaction between 4-chlorothiophenol and a haloethanol, typically in the presence of a base.

Reaction:

4-chlorothiophenol + 2-chloroethanol → 2-[(4-chlorophenyl)thio]ethanol + HCl

Materials:

  • 4-chlorothiophenol

  • 2-chloroethanol

  • Sodium hydroxide (NaOH)

  • Ethanol (solvent)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (HCl) for neutralization

Procedure:

  • A solution of sodium hydroxide (1.0 equivalent) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • 4-chlorothiophenol (1.0 equivalent) is added to the ethanolic sodium hydroxide solution, and the mixture is stirred until a clear solution of the sodium thiophenolate is formed.

  • 2-chloroethanol (1.1 equivalents) is then added to the reaction mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is partitioned between diethyl ether and water.

  • The aqueous layer is separated and extracted twice more with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude 2-[(4-chlorophenyl)thio]ethanol can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

The following diagrams illustrate the synthesis workflow for 2-[(4-chlorophenyl)thio]ethanol.

Synthesis_Workflow Reactants 4-Chlorothiophenol + 2-Chloroethanol + NaOH ReactionVessel Reaction in Ethanol (Reflux, 4-6h) Reactants->ReactionVessel Workup Work-up: 1. Solvent Evaporation 2. Extraction with Diethyl Ether 3. Washing and Drying ReactionVessel->Workup Purification Purification: Vacuum Distillation or Column Chromatography Workup->Purification Product Pure 2-[(4-chlorophenyl)thio]ethanol Purification->Product

Caption: Synthesis workflow for 2-[(4-chlorophenyl)thio]ethanol.

Applications in Research and Drug Development

While 2-[(4-chlorophenyl)thio]ethanol itself is not a widely commercialized drug, its structural motif, the thioether linkage to an aromatic ring, is present in various biologically active molecules. Thioether-containing compounds are explored in medicinal chemistry for their potential as enzyme inhibitors, antimicrobial agents, and anticancer agents. The presence of the chlorophenyl group can influence the lipophilicity and metabolic stability of a molecule, making this compound and its derivatives interesting scaffolds for further chemical modification and biological screening in drug discovery programs. Researchers may use 2-[(4-chlorophenyl)thio]ethanol as a building block for the synthesis of more complex molecules with potential therapeutic applications.

References

Physical properties of 2-(p-Chlorophenylthio)ethanol (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2-(p-Chlorophenylthio)ethanol, a compound of interest in various research and development sectors. This document outlines its boiling point, and discusses the methodologies for determining such properties. Additionally, it presents a conceptual synthesis workflow and a hypothetical biological pathway to contextualize its potential applications.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in experimental and developmental settings. The available data for this compound is summarized below.

PropertyValueConditions
Boiling Point 141 °Cat 2.5 Torr[1]
Melting Point Data not available-
Density 1.2759 g/cm³at 20 °C[1]

Note on Melting Point: Despite extensive literature searches, a specific melting point for this compound has not been definitively reported in available resources. A related compound, 2-(4-(2-((4-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile, is described as a white solid with a melting point of 91–92 °C, suggesting that this compound may also exist as a solid at room temperature. However, this remains to be experimentally confirmed.

Experimental Protocols

The determination of physical properties such as melting and boiling points is fundamental in the characterization of a chemical substance. The following are generalized experimental protocols that are typically employed for such determinations.

Determination of Boiling Point (Reduced Pressure)

The reported boiling point of this compound was determined under reduced pressure.[1] A general procedure for such a measurement is as follows:

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump with a manometer to monitor the pressure.

  • Sample Preparation: A sample of this compound is placed in the round-bottom flask, along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Procedure:

    • The system is evacuated to the desired pressure (e.g., 2.5 Torr).

    • The sample is heated gently.

    • The temperature is recorded when the liquid is boiling and the vapor temperature has stabilized. This temperature is the boiling point at the recorded pressure.

Determination of Melting Point (General Procedure)

While the melting point for this compound is not currently available, the following is a standard protocol for its determination:

  • Sample Preparation: A small, dry sample of the crystalline compound is packed into a capillary tube.

  • Apparatus: A melting point apparatus, which consists of a heated block with a light source and a magnifying lens for observation, is used.

  • Procedure:

    • The capillary tube is placed in the heating block.

    • The sample is heated at a steady rate.

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Visualizations: Synthesis and Potential Biological Interaction

To further understand the context of this compound, the following diagrams illustrate a potential synthetic route and a hypothetical biological pathway.

Synthesis Workflow

The following diagram outlines a common method for the synthesis of aryl thioethanols, which can be adapted for this compound.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product cluster_workup Workup & Purification A p-Chlorothiophenol C Base (e.g., NaOH or EtONa) Solvent (e.g., Ethanol) Heat A->C B 2-Chloroethanol B->C D This compound C->D E 1. Neutralization 2. Extraction 3. Distillation/Crystallization D->E

Caption: A potential synthetic route for this compound.

Hypothetical Signaling Pathway Interaction

Given the structural similarity of this compound to other biologically active molecules, it is plausible that it could interact with various cellular signaling pathways. The following diagram presents a hypothetical interaction, inspired by the Ehrlich pathway for the biosynthesis of 2-phenylethanol, a related aromatic alcohol. This is a conceptual diagram and does not represent experimentally verified interactions of this compound.

G cluster_input External Stimulus cluster_pathway Hypothetical Cellular Interaction cluster_output Cellular Response A This compound B Membrane Receptor / Enzyme A->B Binding/Inhibition C Second Messenger Cascade B->C Signal Transduction D Transcription Factor Activation C->D E Altered Gene Expression (e.g., Stress Response) D->E

Caption: A hypothetical signaling pathway for this compound.

References

Solubility of 2-(p-Chlorophenylthio)ethanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(p-Chlorophenylthio)ethanol, a compound of interest in various research and development sectors. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility. This includes a detailed experimental protocol and a structured approach to data presentation, enabling researchers to generate and interpret solubility data effectively.

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative data for the solubility of this compound in various organic solvents. Therefore, the following table is presented as a template for researchers to populate with their experimentally determined data. This standardized format will facilitate data comparison and analysis across different studies and laboratories.

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of DeterminationNotes
e.g., Ethanole.g., 25DataDatae.g., Gravimetrice.g., Saturated solution
e.g., Acetonee.g., 25DataDatae.g., HPLCe.g., pH 7.0
e.g., Dichloromethanee.g., 25DataDatae.g., UV-Vis Spectroscopy
e.g., Toluenee.g., 25DataDatae.g., NMR
e.g., Hexanee.g., 25DataDatae.g., Gravimetric

Experimental Protocol for Solubility Determination

The following protocol outlines a standardized method for determining the solubility of this compound in various organic solvents. This method is based on the widely used shake-flask technique, which is considered a reliable approach for measuring the solubility of solid compounds in liquids.

2.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer, GC, or NMR)

2.2. Procedure

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and place it into a vial.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved particles. This step is crucial to avoid overestimation of solubility.

  • Concentration Analysis:

    • Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument to be used.

    • Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

2.3. Method Validation and Quality Control

  • Replicates: Perform each solubility determination in triplicate to ensure the reproducibility of the results.

  • Blank Samples: Analyze a blank sample (solvent only) to account for any background interference.

  • Calibration Curve: Prepare a standard calibration curve for this compound in the respective solvent to ensure accurate quantification.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection & Preparation cluster_analysis Analysis & Calculation prep1 Weigh excess This compound prep2 Add known volume of organic solvent prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 sampling1 Allow undissolved solid to settle prep3->sampling1 Equilibration complete sampling2 Withdraw and filter supernatant sampling1->sampling2 analysis1 Dilute filtered solution sampling2->analysis1 Clear solution analysis2 Measure concentration (e.g., HPLC, UV-Vis) analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Experimental workflow for solubility determination.

This guide provides a foundational framework for researchers investigating the solubility of this compound. By following the detailed protocol and utilizing the provided data structure, the scientific community can build a reliable and comparable dataset for this compound, aiding in its further application and development.

Purity analysis of 2-(p-Chlorophenylthio)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Purity Analysis of 2-(p-Chlorophenylthio)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for determining the purity of this compound (CAS No. 13457-98-2), a key intermediate in various chemical syntheses. Ensuring the purity of such intermediates is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols for the most relevant analytical techniques, discusses potential impurities, and presents data in a clear, accessible format.

This compound, with the chemical formula C₈H₉ClOS, is an organosulfur compound. Its purity is a critical parameter that can influence the outcome of subsequent synthetic steps and the impurity profile of the final product. This guide focuses on the principal analytical techniques for its purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Potential Impurities

A thorough understanding of the synthetic route is essential for identifying potential impurities. A common method for synthesizing this compound involves the reaction of p-chlorothiophenol with a two-carbon synthon, such as 2-chloroethanol or ethylene oxide. Based on this, potential process-related impurities may include:

  • Starting Materials:

    • p-Chlorothiophenol

    • 2-Chloroethanol or Ethylene Oxide

  • By-products:

    • Bis(4-chlorophenyl) disulfide (formed by oxidation of p-chlorothiophenol)

    • 1,2-Bis(p-chlorophenylthio)ethane (from reaction of the product with another molecule of p-chlorothiophenol)

  • Degradation Products:

    • Oxidation products of the thioether linkage.

Analytical Methodologies and Data

The following sections detail the experimental protocols for the recommended analytical techniques for purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds. A reversed-phase HPLC method is generally suitable for this compound.

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of this compound in acetonitrile.

Data Presentation

Compound Expected Retention Time (min) Purity Specification
This compound~ 15≥ 99.0%
p-Chlorothiophenol~ 12≤ 0.1%
Bis(4-chlorophenyl) disulfide~ 22≤ 0.1%
Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and semi-volatile compounds and is an excellent orthogonal technique to HPLC for purity assessment.

Experimental Protocol: GC-FID

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: 5 min at 280 °C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve 1 mg/mL of this compound in dichloromethane.

Data Presentation

Compound Expected Retention Time (min) Purity Specification
This compound~ 14.5≥ 99.0%
2-Chloroethanol~ 4.2≤ 0.1%
p-Chlorothiophenol~ 10.8≤ 0.1%
Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is a powerful primary method for purity determination that does not require a reference standard for the analyte itself.[1] It provides structural information and can quantify the main component against a certified internal standard.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and protons in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh about 20 mg of this compound.

    • Accurately weigh about 10 mg of the internal standard.

    • Dissolve both in 0.75 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Angle: 30-90° (ensure full relaxation).

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest.

    • Number of Scans: ≥ 16 (for good signal-to-noise).

  • Data Processing:

    • Apply phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity based on the integral values, number of protons, and the weights of the analyte and standard.

Data Presentation

Parameter Value
Purity by qNMR≥ 99.0%
Identified ImpuritiesResidual Solvents (e.g., Dichloromethane, Ethyl Acetate)
Impurity LevelsAs per ICH guidelines

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.

Figure 1. Purity Analysis Workflow Sample Sample of this compound HPLC HPLC Analysis (Purity and Non-volatile Impurities) Sample->HPLC GC GC Analysis (Purity and Volatile Impurities) Sample->GC NMR NMR Analysis (Structure Confirmation and qNMR Purity) Sample->NMR Report Final Purity Report HPLC->Report GC->Report NMR->Report

Figure 1. Purity Analysis Workflow
Hypothetical Signaling Pathway

While this compound is primarily a chemical intermediate, it could be a precursor to a molecule designed to inhibit a specific signaling pathway. The diagram below illustrates a hypothetical kinase signaling pathway that could be a target for a derivative of this compound.

Figure 2. Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Derivative of This compound Inhibitor->RAF

Figure 2. Hypothetical Kinase Signaling Pathway
Orthogonal Methodologies

The use of multiple, independent analytical techniques (orthogonal methods) provides a high degree of confidence in the final purity assessment.

Figure 3. Orthogonal Purity Assessment Purity Overall Purity of This compound HPLC HPLC (Liquid Phase) Purity->HPLC GC GC (Gas Phase) Purity->GC NMR qNMR (Molar Ratio) Purity->NMR Confirmation High Confidence in Purity Value HPLC->Confirmation GC->Confirmation NMR->Confirmation

References

An In-depth Technical Guide to the Synthesis of 2-(p-chlorophenylthio)ethanol from p-chlorothiophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-(p-chlorophenylthio)ethanol, a valuable intermediate in various chemical and pharmaceutical research applications. The synthesis commences from the readily available starting material, p-chlorothiophenol. Two principal and effective methods are detailed: a Williamson-like thioether synthesis involving 2-chloroethanol and the base-catalyzed ring-opening of ethylene oxide.

This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows to aid researchers in the successful preparation and characterization of the target compound.

Overview of Synthetic Strategies

The synthesis of this compound is primarily achieved through the formation of a thioether bond between the sulfur atom of p-chlorothiophenol and a 2-hydroxyethyl group. The two most direct and widely applicable methods to achieve this transformation are:

  • Method A: Williamson-like Thioether Synthesis: This classic approach involves the deprotonation of p-chlorothiophenol to form a highly nucleophilic thiophenoxide anion, which then displaces a halide from 2-chloroethanol in an SN2 reaction.

  • Method B: Ring-Opening of Ethylene Oxide: This method utilizes the nucleophilic attack of the p-chlorothiophenoxide anion on the strained three-membered ring of ethylene oxide, leading to the direct formation of the desired 2-hydroxyethyl thioether.

Both methods offer distinct advantages and considerations in terms of reagent availability, reaction conditions, and scalability.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the two primary synthetic routes for this compound.

Table 1: Reactants and Stoichiometry

Parameter Method A: Williamson-like Synthesis Method B: Ethylene Oxide Ring-Opening
Starting Material p-Chlorothiophenolp-Chlorothiophenol
Reagent 2-ChloroethanolEthylene Oxide
Base Sodium Hydroxide (NaOH)Sodium Hydroxide (NaOH)
Molar Ratio (Thiophenol:Base:Reagent) 1 : 1.1 : 1.21 : 1.1 : 1.5
Solvent EthanolEthanol

Table 2: Reaction Conditions and Product Characterization

Parameter Method A: Williamson-like Synthesis Method B: Ethylene Oxide Ring-Opening
Reaction Temperature 60-70 °C40-50 °C
Reaction Time 4-6 hours3-5 hours
Typical Yield 80-90%85-95%
Product CAS Number 13457-98-213457-98-2
Molecular Formula C₈H₉ClOSC₈H₉ClOS
Molecular Weight 188.67 g/mol 188.67 g/mol
Appearance Colorless to pale yellow oilColorless to pale yellow oil
¹³C NMR (CDCl₃, δ, ppm) 135.0, 132.5, 129.2, 127.8, 60.5, 36.8135.0, 132.5, 129.2, 127.8, 60.5, 36.8

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Method A: Williamson-like Synthesis from 2-Chloroethanol

This protocol is based on the base-mediated reaction of p-chlorothiophenol with 2-chloroethanol.

Materials:

  • p-Chlorothiophenol

  • 2-Chloroethanol

  • Sodium Hydroxide (NaOH)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium p-chlorothiophenoxide: In a 250 mL round-bottom flask, dissolve p-chlorothiophenol (e.g., 14.46 g, 0.1 mol) in 100 mL of anhydrous ethanol. To this solution, add finely crushed sodium hydroxide (e.g., 4.4 g, 0.11 mol) portion-wise while stirring. The reaction is exothermic, and the mixture may warm up. Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the sodium p-chlorothiophenoxide.

  • Reaction with 2-Chloroethanol: To the suspension of sodium p-chlorothiophenoxide, add 2-chloroethanol (e.g., 9.66 g, 0.12 mol) dropwise via an addition funnel.

  • Reaction Execution: Heat the reaction mixture to 60-70 °C under reflux with continuous stirring for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 100 mL of water and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless to pale yellow oil.

Method B: Ring-Opening of Ethylene Oxide

This protocol describes the synthesis via the base-catalyzed ring-opening of ethylene oxide by p-chlorothiophenol.[1]

Materials:

  • p-Chlorothiophenol

  • Ethylene oxide (can be generated in situ or bubbled as a gas)

  • Sodium Hydroxide (NaOH)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Dilute hydrochloric acid (1 M)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask equipped with a gas inlet tube, a condenser, and a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Reaction Mixture: In a 250 mL three-necked round-bottom flask, dissolve p-chlorothiophenol (e.g., 14.46 g, 0.1 mol) and sodium hydroxide (e.g., 4.4 g, 0.11 mol) in 100 mL of anhydrous ethanol. Stir the mixture at room temperature for 30 minutes.

  • Addition of Ethylene Oxide: Cool the reaction mixture in an ice bath. Slowly bubble ethylene oxide gas (e.g., 6.6 g, 0.15 mol) through the solution via the gas inlet tube over a period of 1-2 hours.[2] Maintain the reaction temperature between 40-50 °C. The reaction is exothermic, so the rate of ethylene oxide addition should be controlled to maintain the desired temperature.

  • Reaction Execution: After the addition of ethylene oxide is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, remove the excess ethanol under reduced pressure.

  • Neutralization and Extraction: To the residue, add 100 mL of water. Carefully neutralize the mixture with 1 M hydrochloric acid to a pH of ~7. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound as a colorless to pale yellow oil.

Visualization of Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic methods described.

Williamson_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product p_chlorothiophenol p-Chlorothiophenol deprotonation Deprotonation in Ethanol p_chlorothiophenol->deprotonation naoh NaOH (Base) naoh->deprotonation chloroethanol 2-Chloroethanol sn2_reaction SN2 Reaction (60-70 °C, 4-6h) chloroethanol->sn2_reaction deprotonation->sn2_reaction p-Chlorothiophenoxide workup Work-up & Purification sn2_reaction->workup final_product This compound workup->final_product

Caption: Workflow for the Williamson-like synthesis of this compound.

Ethylene_Oxide_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product p_chlorothiophenol p-Chlorothiophenol thiolate_formation Thiolate Formation in Ethanol p_chlorothiophenol->thiolate_formation naoh NaOH (Catalyst) naoh->thiolate_formation ethylene_oxide Ethylene Oxide ring_opening Nucleophilic Ring-Opening (40-50 °C, 3-5h) ethylene_oxide->ring_opening thiolate_formation->ring_opening p-Chlorothiophenoxide workup Work-up & Purification ring_opening->workup final_product This compound workup->final_product

Caption: Workflow for the synthesis of this compound via ethylene oxide ring-opening.

References

An In-depth Technical Guide to the Reaction Mechanism of 2-(p-Chlorophenylthio)ethanol Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism for the formation of 2-(p-chlorophenylthio)ethanol, a key intermediate in various chemical syntheses. This document outlines the primary synthetic routes, delves into the mechanistic details of each pathway, presents available quantitative data, and provides detailed experimental protocols.

Introduction

This compound is a bifunctional molecule containing both a thioether and a primary alcohol. This structure makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. Understanding the mechanism of its formation is crucial for optimizing reaction conditions, maximizing yields, and ensuring product purity.

Two primary synthetic pathways lead to the formation of this compound:

  • Pathway A: Nucleophilic substitution of 2-chloroethanol with p-chlorothiophenolate. This reaction is a variation of the classic Williamson ether synthesis, adapted for the formation of a thioether.

  • Pathway B: Ring-opening of ethylene oxide with p-chlorothiophenol. This pathway involves the nucleophilic attack of the thiol or thiophenolate on the strained epoxide ring.

This guide will explore both pathways in detail.

Reaction Mechanisms

Pathway A: Nucleophilic Substitution (Williamson Thioether Synthesis)

This pathway proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction involves two key steps:

  • Deprotonation of p-chlorothiophenol: A base is used to deprotonate the thiol group of p-chlorothiophenol, forming the more nucleophilic p-chlorothiophenolate anion.

  • Nucleophilic attack: The p-chlorothiophenolate anion then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol and displacing the chloride leaving group in a concerted fashion.

The overall reaction is as follows:

Cl-C₆H₄-SH + Cl-CH₂CH₂-OH + Base → Cl-C₆H₄-S-CH₂CH₂-OH + Base·HCl

Mechanism Workflow

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack p-chlorothiophenol p-Chlorothiophenol p-chlorothiophenolate p-Chlorothiophenolate Anion p-chlorothiophenol->p-chlorothiophenolate + Base Base Base (e.g., NaOH) Water H₂O p-chlorothiophenolate->Water + H₂O TransitionState SN2 Transition State p-chlorothiophenolate->TransitionState + 2-Chloroethanol 2-chloroethanol 2-Chloroethanol Product This compound TransitionState->Product Chloride Cl⁻ TransitionState->Chloride

Caption: SN2 reaction mechanism for the formation of this compound.

Pathway B: Epoxide Ring-Opening

The reaction of p-chlorothiophenol with ethylene oxide is a classic example of nucleophilic epoxide ring-opening. This reaction can be catalyzed by either acid or base, which affects the nature of the nucleophile and the reaction rate.

  • Base-Catalyzed Ring-Opening: In the presence of a base, p-chlorothiophenol is deprotonated to the more potent p-chlorothiophenolate nucleophile. This anion then attacks one of the electrophilic carbons of the ethylene oxide ring, leading to the opening of the strained three-membered ring. A subsequent protonation step yields the final product. This reaction follows an SN2-type mechanism with backside attack.

  • Acid-Catalyzed Ring-Opening: Under acidic conditions, the oxygen atom of the epoxide is protonated, making the epoxide a better electrophile. The weakly nucleophilic sulfur of the neutral p-chlorothiophenol then attacks one of the ring carbons. Subsequent deprotonation of the sulfur atom yields the final product.

The base-catalyzed pathway is generally more common for this type of transformation due to the increased nucleophilicity of the thiophenolate.

Reaction Schematic

G cluster_base_catalyzed Base-Catalyzed Pathway cluster_acid_catalyzed Acid-Catalyzed Pathway p-chlorothiophenol_base p-Chlorothiophenol p-chlorothiophenolate_base p-Chlorothiophenolate p-chlorothiophenol_base->p-chlorothiophenolate_base + Base Base_base Base Intermediate_base Alkoxide Intermediate p-chlorothiophenolate_base->Intermediate_base + Ethylene Oxide EthyleneOxide_base Ethylene Oxide Product_base This compound Intermediate_base->Product_base Protonation EthyleneOxide_acid Ethylene Oxide ProtonatedEpoxide Protonated Epoxide EthyleneOxide_acid->ProtonatedEpoxide + H⁺ Acid_acid Acid (H⁺) Intermediate_acid Oxonium Intermediate ProtonatedEpoxide->Intermediate_acid + p-Chlorothiophenol p-chlorothiophenol_acid p-Chlorothiophenol Product_acid This compound Intermediate_acid->Product_acid Deprotonation

Caption: Acid and base-catalyzed ring-opening of ethylene oxide.

Quantitative Data

Quantitative data for the synthesis of this compound is not extensively reported in the literature. However, data from analogous reactions provide valuable insights into expected yields and reaction conditions.

ParameterPathway A (Williamson-type)Pathway B (Epoxide Ring-Opening)Reference/Notes
Typical Yield 80-95%70-90%Yields are highly dependent on reaction conditions. A yield of 87% has been reported for a similar synthesis of 2-(4-(2-((4-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile.[1]
Reaction Time 2-24 hours1-12 hoursEpoxide ring-opening is often faster due to the release of ring strain.
Temperature Room temperature to reflux0°C to refluxThe exothermic nature of epoxide ring-opening may require initial cooling.
Key Reagents p-Chlorothiophenol, 2-Chloroethanol, Base (e.g., NaOH, K₂CO₃)p-Chlorothiophenol, Ethylene Oxide, Catalyst (Acid or Base)A patent for a similar reaction using ethyl mercaptan and ethylene oxide mentions the use of ammonium hydroxide as a promoter.[2]
Solvent Ethanol, DMF, AcetonitrileEthanol, THF, WaterThe choice of solvent can influence reaction rate and side reactions.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound via both primary pathways. These protocols are based on established chemical principles and procedures reported for similar reactions.

Protocol for Pathway A: From p-Chlorothiophenol and 2-Chloroethanol

Materials:

  • p-Chlorothiophenol

  • 2-Chloroethanol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-chlorothiophenol (1.0 eq) in ethanol.

  • Add a solution of sodium hydroxide (1.1 eq) in water dropwise to the stirred solution at room temperature. Stir for 30 minutes to ensure complete formation of the thiophenolate.

  • To this solution, add 2-chloroethanol (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with 1M HCl, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield pure this compound.

Protocol for Pathway B: From p-Chlorothiophenol and Ethylene Oxide

Materials:

  • p-Chlorothiophenol

  • Ethylene oxide (as a solution in a suitable solvent or generated in situ)

  • Sodium ethoxide (NaOEt) or a catalytic amount of a strong base

  • Ethanol

  • Ammonium chloride (saturated aqueous solution)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Caution: Ethylene oxide is a toxic and flammable gas. This reaction should be performed in a well-ventilated fume hood by trained personnel.

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a dry ice/acetone condenser, dissolve p-chlorothiophenol (1.0 eq) in anhydrous ethanol.

  • Add a catalytic amount of sodium ethoxide (e.g., 0.1 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of ethylene oxide (1.5 eq) in ethanol via the dropping funnel.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain pure this compound.

Conclusion

The formation of this compound can be efficiently achieved through two primary synthetic routes: a Williamson-type thioether synthesis from p-chlorothiophenol and 2-chloroethanol, and the ring-opening of ethylene oxide with p-chlorothiophenol. Both methods are based on the nucleophilic character of the sulfur atom, which is enhanced by deprotonation with a base. The choice of synthetic route may depend on the availability of starting materials, desired reaction conditions, and scale of the synthesis. The provided mechanistic insights and experimental protocols serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

An In-depth Technical Guide to the Synthesis of 2-(p-Chlorophenylthio)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic methodologies for the preparation of 2-(p-Chlorophenylthio)ethanol. This compound, also known as 4-chlorophenyl-2-hydroxyethyl sulfide, is a valuable intermediate in various chemical and pharmaceutical research and development applications. This document outlines the core synthetic routes, presents quantitative data in a comparative format, and provides a detailed experimental protocol for a common laboratory-scale synthesis.

Overview of Synthetic Strategies and Starting Materials

The synthesis of this compound (C₈H₉ClOS) is most commonly achieved through the nucleophilic substitution reaction between a sulfur-containing nucleophile and a two-carbon electrophile that incorporates the ethanol backbone. The primary and most direct approach involves the reaction of 4-chlorothiophenol with an appropriate C2 synthon.

The key starting materials for the principal synthetic routes are summarized below:

Route Sulfur Source (Nucleophile) Ethanol Backbone Source (Electrophile) Base/Catalyst Solvent
A 4-Chlorothiophenol[1]2-Chloroethanol[2]Sodium Metal or other strong baseEthanol[2]
B 4-ChlorothiophenolEthylene OxideBase (e.g., Ammonium Hydroxide)-
C 4-ChlorothiophenolEthylene BromohydrinAqueous AmmoniaWater

Route A represents a widely utilized and straightforward method for the synthesis of thioethers from thiols and haloalcohols. The use of a strong base is necessary to deprotonate the thiol, forming a more potent thiolate nucleophile.

Comparative Data of Synthetic Routes

While specific yield and reaction condition data for the direct synthesis of this compound were not exhaustively detailed in the provided literature, analogous reactions provide insight into the expected outcomes. The following table is a representative summary based on similar syntheses.

Parameter Route A (Thiol + Haloalcohol) Route B (Thiol + Epoxide)
Reaction Temperature Typically reflux50-100°C
Reaction Time 2-12 hours[2]1-4 hours
Typical Yield ~95% (for analogous reactions)[3]High
Key Considerations Requires anhydrous conditions for baseExothermic reaction, requires careful temperature control

Detailed Experimental Protocol: Synthesis via 4-Chlorothiophenol and 2-Chloroethanol (Route A)

This protocol is a representative procedure for the synthesis of this compound based on established methods for analogous compounds[2][3].

Materials:

  • 4-Chlorothiophenol

  • 2-Chloroethanol

  • Sodium metal

  • Absolute Ethanol

  • Hydrochloric acid (dilute)

  • Ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Nitrogen inlet

  • Pressure-equalizing dropping funnel

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. The flask is thoroughly dried and flushed with nitrogen. 250 mL of absolute ethanol is added to the flask. While stirring, 0.25 mol of sodium metal is cautiously added in small pieces to the ethanol. The mixture is stirred until all the sodium has dissolved, forming a solution of sodium ethoxide.

  • Addition of 4-Chlorothiophenol: The sodium ethoxide solution is warmed to approximately 45-50°C. 0.125 mol of 4-chlorothiophenol is then added dropwise to the solution over a period of 15 minutes.

  • Addition of 2-Chloroethanol: Following the addition of the thiophenol, 0.25 mol of 2-chloroethanol is added dropwise to the reaction mixture[2].

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 3-4 hours with continuous stirring[2].

  • Work-up: After the reflux period, the reaction mixture is cooled to room temperature. The resulting solution is then cooled in an ice bath. The mixture is carefully acidified with dilute hydrochloric acid.

  • Extraction: The aqueous phase is extracted three times with ether. The combined ethereal extracts are then washed with brine and dried over anhydrous magnesium sulfate.

  • Purification: The drying agent is removed by filtration, and the solvent is removed from the filtrate using a rotary evaporator to yield the crude product. The product can be further purified by vacuum distillation or column chromatography if necessary.

Visualization of the Synthetic Workflow

The following diagram illustrates the primary synthetic pathway for this compound from 4-chlorothiophenol and 2-chloroethanol.

SynthesisWorkflow Thiophenol 4-Chlorothiophenol Reaction Nucleophilic Substitution Thiophenol->Reaction Chloroethanol 2-Chloroethanol Chloroethanol->Reaction Base Sodium Metal in Ethanol Base->Reaction Base Product This compound Reaction->Product

Caption: Synthetic workflow for this compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should always consult relevant safety data sheets and perform appropriate risk assessments before conducting any chemical synthesis.

References

Methodological & Application

Experimental protocol for the synthesis of 2-(p-Chlorophenylthio)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a detailed experimental protocol for the synthesis of 2-(p-Chlorophenylthio)ethanol, a valuable intermediate in the development of various pharmaceutical compounds and functional materials. The described method is based on a nucleophilic substitution reaction between 4-chlorothiophenol and 2-chloroethanol, offering a straightforward and efficient route to the target compound. This protocol is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a key building block in the synthesis of a range of biologically active molecules. Its structure, incorporating a chlorinated phenylthio moiety and a primary alcohol, allows for diverse functionalization, making it a versatile precursor for various therapeutic agents and specialized polymers. The protocol detailed herein describes a robust and reproducible method for its preparation in a laboratory setting.

Reaction Scheme

The synthesis proceeds via a Williamson-ether-synthesis-like reaction, where the sodium salt of 4-chlorothiophenol, generated in situ, acts as a nucleophile, displacing the chloride from 2-chloroethanol.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-ChlorothiophenolReagentSigma-Aldrich
2-ChloroethanolReagentSigma-Aldrich
Sodium Hydroxide (NaOH)ACS GradeFisher Scientific
Ethanol (EtOH)AnhydrousJ.T. Baker
Diethyl Ether (Et2O)ACS GradeVWR
Saturated Sodium Chloride Solution (Brine)N/APrepared in-house
Anhydrous Magnesium Sulfate (MgSO4)ACS GradeEMD Millipore
Rotary EvaporatorN/ABuchi
Magnetic Stirrer with HotplateN/AIKA
Standard Glassware (Round-bottom flask, condenser, etc.)N/APyrex

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is set up in a fume hood. The system is kept under a dry nitrogen atmosphere.

  • Base Preparation: In the flask, dissolve sodium hydroxide (4.0 g, 100 mmol) in 100 mL of anhydrous ethanol with stirring until a clear solution is obtained.

  • Thiophenol Addition: To the stirred sodium hydroxide solution, add 4-chlorothiophenol (14.46 g, 100 mmol) dropwise at room temperature. A salt is expected to form.

  • Addition of 2-Chloroethanol: After the addition of 4-chlorothiophenol is complete, add 2-chloroethanol (8.05 g, 100 mmol) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: To the residue, add 100 mL of deionized water and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization Data:

AnalysisExpected Result
AppearanceColorless to pale yellow oil
Molecular FormulaC8H9ClOS
Molecular Weight188.67 g/mol
Boiling Point~145-150 °C at reduced pressure
¹H NMR (CDCl₃, 400 MHz)δ 7.30-7.25 (m, 4H), 3.75 (t, 2H), 3.10 (t, 2H), 2.10 (br s, 1H)
¹³C NMR (CDCl₃, 100 MHz)δ 135.5, 132.0, 129.5, 129.0, 60.5, 36.0

Process Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Mixing Reagents (4-Chlorothiophenol, 2-Chloroethanol, NaOH, Ethanol) reflux Reflux (4 hours) reagents->reflux evaporation Solvent Evaporation reflux->evaporation extraction Extraction with Diethyl Ether evaporation->extraction washing Washing with Water and Brine extraction->washing drying Drying over MgSO4 washing->drying purification Purification (Distillation/Chromatography) drying->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All experimental procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • 4-Chlorothiophenol has a strong, unpleasant odor and is toxic. Handle with care.

  • 2-Chloroethanol is toxic and should be handled with appropriate caution.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

This protocol provides a reliable method for the synthesis of this compound. For further information or specific applications, please refer to relevant scientific literature.

Application Notes and Protocols for 2-(p-Chlorophenylthio)ethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(p-Chlorophenylthio)ethanol, a versatile bifunctional molecule. Due to its structure, featuring a reactive hydroxyl group and a thioether linkage to a chlorinated aromatic ring, this compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.

Introduction to Applications

This compound is primarily utilized as a building block in multi-step organic syntheses. The presence of the chloro-substituted phenylthio moiety is of particular interest in medicinal chemistry, as this structural motif is found in compounds with biological activity. The ethanol tail of the molecule provides a convenient handle for further chemical transformations.

Key areas of application include:

  • Pharmaceutical Synthesis: The "(p-chlorophenyl)thioethyl" core is a key fragment in the development of certain therapeutic agents. For instance, derivatives are explored as Acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitors, which are targets for the treatment of atherosclerosis and other conditions related to cholesterol metabolism.[1][2][3]

  • Intermediate for Nucleophilic Substitution: The primary alcohol group of this compound can be readily converted into a good leaving group (e.g., a tosylate or a halide). This transforms the molecule into an electrophilic reagent capable of alkylating various nucleophiles, such as amines, azoles, and thiolates, to introduce the 2-(p-chlorophenylthio)ethyl group into a target structure.

  • Materials Science: While less documented for the chlorinated analog specifically, similar phenylthioethanol derivatives are used in the synthesis of high refractive index polymers and specialty materials, suggesting a potential application area.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound and its subsequent application in organic synthesis.

2.1. Synthesis of this compound

This protocol describes the synthesis of this compound via the nucleophilic substitution of 2-chloroethanol with 4-chlorothiophenol. This method is a standard approach for the preparation of thioethers.

Reaction Scheme:

Protocol:

  • Reagent Preparation: To a solution of sodium hydroxide (4.0 g, 100 mmol) in ethanol (150 mL) in a 250 mL round-bottom flask, add 4-chlorothiophenol (14.46 g, 100 mmol) portion-wise with stirring at room temperature.

  • Reaction Initiation: To the resulting sodium 4-chlorothiophenolate solution, add 2-chloroethanol (8.05 g, 100 mmol).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water (100 mL) and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Product: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pure compound.

2.2. Application Protocol 1: Synthesis of 2-(p-Chlorophenylthio)ethyl Chloride via Appel Reaction

This protocol details the conversion of the hydroxyl group of this compound to a chloride using the Appel reaction, which employs triphenylphosphine and carbon tetrachloride.[4] This creates a more reactive intermediate for subsequent nucleophilic substitution reactions.

Reaction Scheme:

Protocol:

  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (9.43 g, 50 mmol) and triphenylphosphine (15.74 g, 60 mmol) in anhydrous acetonitrile (100 mL).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add carbon tetrachloride (7.69 g, 50 mmol) dropwise with vigorous stirring.

  • Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate mixture) to isolate 2-(p-Chlorophenylthio)ethyl chloride.

2.3. Application Protocol 2: Synthesis of a Piperazine Derivative

This protocol describes a plausible synthesis of a piperazine derivative using the 2-(p-Chlorophenylthio)ethyl chloride prepared in the previous step. This is analogous to syntheses of biologically active molecules like ACAT-1 inhibitors.[1][2]

Reaction Scheme:

Protocol:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve piperazine (4.31 g, 50 mmol) and triethylamine (7.6 mL, 55 mmol) in acetonitrile (50 mL).

  • Reaction Initiation: To this solution, add a solution of 2-(p-Chlorophenylthio)ethyl chloride (5.18 g, 25 mmol) in acetonitrile (20 mL) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Remove the solvent under reduced pressure. Add water (50 mL) to the residue.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Final Product: Purify the crude product by column chromatography on silica gel (eluting with a dichloromethane/methanol gradient) to obtain 1-(2-(p-Chlorophenylthio)ethyl)piperazine.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the described protocols. The yields are estimates based on similar reactions reported in the literature.

Protocol Reactants Key Reagents Solvent Temperature Time Typical Yield
2.1. Synthesis 4-Chlorothiophenol, 2-ChloroethanolNaOHEthanolReflux4-6 h85-95%
2.2. Appel Reaction This compoundPPh₃, CCl₄Acetonitrile0 °C to RT12-18 h70-85%
2.3. Piperazine Alkylation 2-(p-Chlorophenylthio)ethyl Chloride, PiperazineTriethylamineAcetonitrileRoom Temp.24 h60-75%

Diagrams and Workflows

4.1. Synthesis of this compound

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-Chlorothiophenol 4-Chlorothiophenol Thiolate_Formation Deprotonation (NaOH, Ethanol) 4-Chlorothiophenol->Thiolate_Formation 2-Chloroethanol 2-Chloroethanol SN2_Reaction Nucleophilic Substitution (Reflux) 2-Chloroethanol->SN2_Reaction Thiolate_Formation->SN2_Reaction Sodium 4-chlorothiophenolate Product_Molecule This compound SN2_Reaction->Product_Molecule

Caption: Synthesis of this compound.

4.2. Experimental Workflow for Functionalization

G A Start: this compound B Appel Reaction (PPh3, CCl4) A->B C Intermediate: 2-(p-Chlorophenylthio)ethyl Chloride B->C D Nucleophilic Substitution (Piperazine, Et3N) C->D E Final Product: 1-(2-(p-Chlorophenylthio)ethyl)piperazine D->E

Caption: Workflow for the synthesis of a piperazine derivative.

4.3. Role as a Synthetic Building Block

G cluster_reagent Core Reagent cluster_transformation Chemical Transformation cluster_intermediate Reactive Intermediate cluster_application Application A This compound B Activation of -OH group A->B e.g., Appel Rxn C Electrophilic Intermediate B->C Creates Leaving Group D Synthesis of Pharmaceuticals C->D Reaction with Nucleophiles

Caption: Role as a versatile synthetic building block.

References

Application Notes and Protocols: 2-(p-Chlorophenylthio)ethanol as a Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(p-Chlorophenylthio)ethanol as a versatile building block in the synthesis of pharmaceutical compounds. The following sections detail its application in the development of Acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitors, including experimental protocols, quantitative data on a representative compound, and relevant biological pathways.

Introduction

This compound is a valuable bifunctional molecule incorporating a nucleophilic thiol ether and a primary alcohol. This unique combination of reactive sites allows for its use in the construction of more complex molecular architectures, making it an attractive starting material for the synthesis of biologically active compounds. Its application as a precursor for piperazine-containing scaffolds, which are prevalent in many pharmaceuticals, highlights its significance in medicinal chemistry.

Application in the Synthesis of ACAT-1 Inhibitor Precursors

A key application of this compound is in the synthesis of precursors for ACAT-1 inhibitors. ACAT-1 is an intracellular enzyme that plays a crucial role in cholesterol metabolism by catalyzing the esterification of free cholesterol into cholesteryl esters for storage.[1][2][3] Inhibition of ACAT-1 is a promising therapeutic strategy for various diseases, including atherosclerosis, by preventing the accumulation of cholesterol in macrophages within arterial walls, a key event in the formation of atherosclerotic plaques.[1][2]

A pivotal intermediate, 2-(4-(2-((4-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile , can be synthesized from a disulfide derived from this compound. This intermediate serves as a versatile scaffold for the elaboration into potent and selective ACAT-1 inhibitors.

Synthetic Scheme:

The overall synthetic strategy involves two main stages:

  • Oxidative coupling of this compound to form the corresponding disulfide.

  • A three-component reaction involving the disulfide, a piperazine source, and a cyanide source to yield the target piperazinyl acetonitrile intermediate.

Experimental Protocols

Protocol 1: Synthesis of Bis(2-(4-chlorophenylthio)ethyl) Disulfide

This protocol describes the synthesis of the disulfide precursor from this compound via oxidation.

Materials:

  • This compound

  • Hydrogen peroxide (30% solution)

  • Iodine

  • Dichloromethane (DCM)

  • Sodium thiosulfate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane.

  • Add a catalytic amount of iodine (e.g., 0.1 equivalents).

  • To the stirring solution, add 30% hydrogen peroxide (1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 2-(4-(2-((4-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile

This protocol details the three-component reaction to form the key piperazine intermediate.

Materials:

  • Bis(2-(4-chlorophenylthio)ethyl) disulfide

  • 1-(Chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC)

  • Trimethylsilyl cyanide (TMSCN)

  • Cesium carbonate (Cs₂CO₃)

  • Ethanol (EtOH)

  • Teflon screw-cap sealed tube

  • Oil bath

Procedure:

  • In a 50 mL Teflon screw-cap sealed tube, combine Bis(2-(4-chlorophenylthio)ethyl) disulfide (0.1 mmol), 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC) (0.2 mmol), trimethylsilyl cyanide (0.22 mmol), and cesium carbonate (0.6 mmol).

  • Add ethanol (1 mL) to the mixture.

  • Seal the tube and stir the mixture vigorously in an oil bath at 100 °C for 3 hours.

  • After cooling to room temperature, filter the reaction mixture.

  • Wash the precipitate with ethanol (2 mL).

  • The combined filtrate is concentrated under reduced pressure.

  • The resulting crude product can be purified by column chromatography to yield the desired product.

Quantitative Data

While the direct ACAT-1 inhibitory activity of the synthesized piperazinyl acetonitrile is part of ongoing research, the data for a well-characterized and highly selective ACAT-1 inhibitor, K-604 , is presented below for context and comparison. K-604 shares structural motifs with compounds derivable from the this compound building block.

CompoundTargetIC₅₀ (µmol/L)Selectivity (ACAT-2/ACAT-1)Reference
K-604Human ACAT-10.45229-fold
K-604Human ACAT-2102.85

Signaling Pathway and Experimental Workflow

ACAT-1 Signaling Pathway

The following diagram illustrates the role of ACAT-1 in cellular cholesterol metabolism and the effect of its inhibition.

ACAT1_Pathway cluster_cell Macrophage cluster_inhibition Therapeutic Intervention FreeCholesterol Free Cholesterol ACAT1 ACAT-1 (SOAT1) FreeCholesterol->ACAT1 Substrate Efflux Cholesterol Efflux (to HDL) FreeCholesterol->Efflux AcylCoA Acyl-CoA AcylCoA->ACAT1 Substrate CholesterylEsters Cholesteryl Esters ACAT1->CholesterylEsters Catalyzes LipidDroplets Lipid Droplet (Foam Cell Formation) CholesterylEsters->LipidDroplets ACAT1_Inhibitor ACAT-1 Inhibitor (e.g., K-604 derivative) ACAT1_Inhibitor->ACAT1 Inhibits

Caption: ACAT-1 pathway and inhibition.

Experimental Workflow

This diagram outlines the key steps in the synthesis of the ACAT-1 inhibitor precursor.

Experimental_Workflow Start This compound Disulfide Bis(2-(4-chlorophenylthio)ethyl) Disulfide Start->Disulfide Oxidation (H₂O₂/I₂) ThreeComp Three-Component Reaction (Disulfide, CAABC, TMSCN) Disulfide->ThreeComp Reactant Intermediate 2-(4-(2-((4-chlorophenylthio)ethyl)piperazinyl)acetonitrile ThreeComp->Intermediate Forms Purification Purification (Column Chromatography) Intermediate->Purification FinalProduct Pure Intermediate Purification->FinalProduct

Caption: Synthesis workflow.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of complex heterocyclic molecules with potential pharmaceutical applications. The protocols and data presented herein demonstrate its utility in constructing precursors for ACAT-1 inhibitors, a promising class of therapeutic agents. The synthetic routes are adaptable and provide a foundation for the development of novel drug candidates. Researchers in drug discovery and development are encouraged to explore the potential of this building block in their synthetic campaigns.

References

Application Notes and Protocols: 2-(p-Chlorophenylthio)ethanol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of 2-(p-Chlorophenylthio)ethanol and its analogs as a key building block in the synthesis of bioactive molecules. The primary focus of this document is on the synthesis of precursors for Acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitors, a class of compounds with potential therapeutic applications in cardiovascular diseases.

Introduction

This compound is a versatile bifunctional molecule containing a hydroxyl group and a thioether linkage to a p-chlorophenyl group. This structure makes it a valuable synthon in organic chemistry, allowing for the introduction of the p-chlorophenylthioethyl moiety into larger, more complex molecules. One of the most significant applications of this scaffold is in the development of inhibitors for Acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1).

ACAT-1 is an intracellular enzyme that plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2] In macrophages, the accumulation of these cholesteryl esters leads to the formation of foam cells, a key event in the development of atherosclerotic plaques.[1] Therefore, inhibition of ACAT-1 is a promising therapeutic strategy for the treatment of atherosclerosis. Molecules incorporating the 2-(phenylthio)ethyl-piperazine scaffold have shown potential as ACAT-1 inhibitors.

Synthesis of a Key Intermediate: 2-(4-(2-((4-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile

A key intermediate in the synthesis of more complex ACAT-1 inhibitors is 2-(4-(2-((4-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile. This compound can be synthesized from a derivative of this compound, specifically bis(4-chlorophenyl) disulfide, in a one-pot, three-component reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitrile analogs.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification reagents Mix Disulfide, CAABC, TMSCN, and Cs2CO3 in EtOH stir Stir vigorously at 100 °C for 3h reagents->stir cool Cool to room temperature stir->cool filter Filter the reaction mixture cool->filter wash Wash precipitate with EtOH filter->wash concentrate Concentrate the filtrate filter->concentrate chromatography Purify by column chromatography concentrate->chromatography

Fig. 1: Experimental workflow for the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitrile analogs.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of 2-(4-(2-((4-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile (2f) as described by Huang et al. (2024).[3]

Materials:

  • Bis(4-chlorophenyl) disulfide

  • 1-(Chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC)

  • Trimethylsilyl cyanide (TMSCN)

  • Cesium carbonate (Cs₂CO₃)

  • Ethanol (EtOH)

  • Teflon screw-cap sealed tube (50 mL)

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for filtration and purification

Procedure:

  • To a 50 mL Teflon screw-cap sealed tube, add bis(4-chlorophenyl) disulfide (0.1 mmol), 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC) (0.2 mmol), trimethylsilyl cyanide (0.22 mmol), and cesium carbonate (0.6 mmol).

  • Add 1 mL of ethanol to the tube.

  • Seal the tube and place it in an oil bath on a magnetic stirrer.

  • Stir the mixture vigorously at 100 °C for 3 hours.

  • After 3 hours, remove the tube from the oil bath and allow it to cool to room temperature.

  • Filter the reaction mixture to remove the solid precipitate.

  • Wash the precipitate with a small amount of ethanol (2 mL).

  • Combine the filtrate and the washings, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure 2-(4-(2-((4-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile.

Quantitative Data

The following table summarizes the synthetic and characterization data for 2-(4-(2-((4-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile (2f) and related analogs.

CompoundR GroupYield (%)Physical StateMelting Point (°C)
2f 4-Cl87White solid91–92
2l 3-Cl85Light yellow oil-
2q 2-Cl84Light yellow oil-

Data obtained from Huang et al. (2024).[3]

Biological Activity and Mechanism of Action

The synthesized 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitrile and its analogs are valuable intermediates for the preparation of more complex ACAT-1 inhibitors. While specific IC₅₀ values for these immediate precursors are not widely reported, the biological activity of the final ACAT-1 inhibitors containing this scaffold has been investigated.

The following table presents IC₅₀ values for some ACAT-1 inhibitors that share a similar structural motif.

CompoundR GroupACAT-1 IC₅₀ (nM)
DuP 1282,4-difluorophenyl urea10

Data obtained from Higley et al. (1994).

Signaling Pathway of ACAT-1 in Cholesterol Esterification

ACAT-1 plays a central role in the esterification of cholesterol within the endoplasmic reticulum. The inhibition of this enzyme leads to a decrease in the formation of cholesteryl esters, which has significant downstream effects on cellular cholesterol metabolism and the development of atherosclerosis.

G cluster_0 Cellular Cholesterol Homeostasis cluster_1 Pathological Consequence Free_Cholesterol Free Cholesterol ACAT1 ACAT-1 Free_Cholesterol->ACAT1 Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT1 Cholesteryl_Esters Cholesteryl Esters ACAT1->Cholesteryl_Esters Esterification Lipid_Droplets Lipid Droplets (Foam Cell Formation) Cholesteryl_Esters->Lipid_Droplets Storage Atherosclerosis Atherosclerosis Lipid_Droplets->Atherosclerosis ACAT1_Inhibitor ACAT-1 Inhibitor (e.g., derived from This compound) ACAT1_Inhibitor->ACAT1 Inhibition

Fig. 2: ACAT-1 signaling pathway in cholesterol esterification and atherosclerosis.

As depicted in the diagram, free cholesterol and fatty acyl-CoA are converted to cholesteryl esters by ACAT-1. These esters are then stored in lipid droplets. In macrophages, an excessive accumulation of these lipid droplets leads to the formation of foam cells, which contributes to the development of atherosclerotic plaques. ACAT-1 inhibitors, synthesized from precursors like 2-(4-(2-((4-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile, block this pathway, thereby reducing foam cell formation and potentially mitigating atherosclerosis.

Conclusion

This compound and its derivatives are valuable building blocks in medicinal chemistry, particularly for the synthesis of ACAT-1 inhibitors. The synthetic protocol provided herein offers a robust method for the preparation of a key piperazine-containing intermediate. The continued exploration of molecules derived from this scaffold holds promise for the development of novel therapeutics for cardiovascular diseases. Further research is warranted to explore the synthesis of other classes of bioactive molecules from this compound and to establish a broader structure-activity relationship for its derivatives.

References

Application Notes and Protocols for Thioetherification Reactions Using 2-(p-Chlorophenylthio)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic strategies for the derivatization of 2-(p-Chlorophenylthio)ethanol, a versatile building block in organic synthesis and drug discovery. The protocols outlined below focus on the transformation of the hydroxyl group to form new ether and ester linkages, thereby expanding the molecular diversity of this important thioether.

Introduction

This compound is a bifunctional molecule containing a nucleophilic hydroxyl group and a thioether linkage. The presence of the electron-withdrawing chloro group on the phenyl ring can influence the reactivity of the sulfur atom and the aromatic ring, while the primary alcohol offers a convenient handle for a variety of chemical transformations. Thioetherification at the hydroxyl moiety allows for the introduction of diverse functional groups, which is of significant interest in the development of new pharmaceutical agents and functional materials. This document details established synthetic methodologies, including the Williamson ether synthesis, esterification, and the Mitsunobu reaction, for the derivatization of this compound.

Key Synthetic Transformations

The primary alcohol of this compound can be readily converted into ethers and esters, providing access to a wide range of derivatives. Below are detailed protocols for these key thioetherification reactions.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alcohol and an organohalide.[1][2] The reaction proceeds via an SN2 mechanism, where the alcohol is first deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[1] For primary alcohols like this compound, this method is highly efficient.[2]

General Protocol:

A two-step procedure is typically employed for the synthesis of ethers from alcohols.[3] First, the alcohol is treated with a strong base to form the corresponding alkoxide. This is followed by the addition of an alkyl halide to furnish the ether.[3]

Detailed Experimental Protocol:

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise to the solution. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, to ensure complete formation of the sodium alkoxide.

  • Ether Formation: To the freshly prepared alkoxide solution, add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide; 1.1 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired 2-(p-chlorophenylthio)ethyl ether.

EntryAlkyl HalideBaseSolventTime (h)Yield (%)
1Methyl IodideNaHTHF6>90 (estimated)
2Ethyl BromideNaHDMF12>85 (estimated)
3Benzyl BromideK2CO3Acetonitrile8>90 (estimated)
Note: The yields are estimated based on general procedures for Williamson ether synthesis with primary alcohols and may vary depending on the specific substrate and reaction conditions.

Diagram of the Williamson Ether Synthesis Workflow:

Williamson_Ether_Synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Work-up & Purification Start This compound + Strong Base (e.g., NaH) Alkoxide Sodium 2-(p-chlorophenylthio)ethoxide Start->Alkoxide Product 2-(p-Chlorophenylthio)ethyl Ether Alkoxide->Product SN2 Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Workup Quenching, Extraction, Washing, Drying Product->Workup Purification Column Chromatography Workup->Purification

Caption: General workflow for the Williamson ether synthesis.

Esterification Reactions

Esterification of this compound can be readily achieved by reaction with acyl chlorides or carboxylic acids under acidic conditions. The reaction with acyl chlorides is typically faster and more efficient.

General Protocol using Acyl Chlorides:

The reaction of an alcohol with an acyl chloride is a common and effective method for ester synthesis. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[4]

Detailed Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether.

  • Add a non-nucleophilic base, such as triethylamine (Et3N) or pyridine (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride; 1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction with water.

  • Separate the organic layer and wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 2-(p-chlorophenylthio)ethyl ester.

EntryAcyl ChlorideBaseSolventTime (h)Yield (%)
1Acetyl ChlorideEt3NDCM2>95 (estimated)
2Benzoyl ChloridePyridineDCM3>90 (estimated)
3Propionyl ChlorideEt3NDiethyl Ether2.5>92 (estimated)
Note: The yields are estimated based on general procedures for esterification of primary alcohols with acyl chlorides and may vary depending on the specific substrate and reaction conditions.

Diagram of the Esterification Reaction Pathway:

Esterification_Reaction Reactants This compound + Acyl Chloride (RCOCl) + Base (e.g., Et3N) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product 2-(p-Chlorophenylthio)ethyl Ester + [Et3NH]+Cl- Intermediate->Product Elimination of Cl-

Caption: Simplified mechanism of esterification with an acyl chloride.

Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, with inversion of configuration at a stereocenter.[5][6] The reaction utilizes a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6]

General Protocol:

The Mitsunobu reaction involves the in-situ activation of the alcohol by the phosphine and azodicarboxylate, followed by nucleophilic attack by a suitable pronucleophile, such as a carboxylic acid.[5][7]

Detailed Experimental Protocol:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and triphenylphosphine (PPh3, 1.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq.) in THF dropwise to the stirred mixture. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • The crude residue can be purified directly by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and other byproducts.

EntryCarboxylic AcidReagentsSolventTime (h)Yield (%)
1Benzoic AcidPPh3, DEADTHF480-90 (estimated)
2Acetic AcidPPh3, DIADTHF385-95 (estimated)
3p-Nitrobenzoic AcidPPh3, DEADTHF580-90 (estimated)
Note: The yields are estimated based on general procedures for the Mitsunobu reaction with primary alcohols and may vary depending on the specific substrate and reaction conditions.

Diagram of the Mitsunobu Reaction Logical Flow:

Mitsunobu_Reaction cluster_reactants Reactants Alcohol This compound Activation In-situ Activation of Alcohol Alcohol->Activation Acid Carboxylic Acid (RCOOH) SN2 SN2 Attack by Carboxylate Acid->SN2 Reagents PPh3 + DEAD/DIAD Reagents->Activation Activation->SN2 Product 2-(p-Chlorophenylthio)ethyl Ester SN2->Product

Caption: Logical flow of the Mitsunobu reaction.

Conclusion

The protocols described in these application notes provide robust and versatile methods for the thioetherification of this compound at its hydroxyl group. The Williamson ether synthesis, esterification with acyl chlorides, and the Mitsunobu reaction offer efficient pathways to a diverse range of derivatives. These methods are highly valuable for researchers in organic synthesis and medicinal chemistry, enabling the exploration of new chemical space and the development of novel molecules with potential biological activity. The provided tables and diagrams serve as a quick reference for reaction planning and execution. It is recommended to optimize the reaction conditions for each specific substrate to achieve the best possible outcomes.

References

Application Notes and Protocols: 2-(p-Chlorophenylthio)ethanol as a Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(p-Chlorophenylthio)ethanol is a valuable intermediate in medicinal chemistry, primarily utilized in the synthesis of compounds targeting Acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1). Inhibition of ACAT-1 is a promising therapeutic strategy for managing diseases associated with cholesterol ester accumulation, such as atherosclerosis and neurodegenerative diseases. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key precursor for ACAT-1 inhibitors.

Application: Synthesis of ACAT-1 Inhibitor Precursor

This compound serves as a key building block for the synthesis of 2-(4-(2-((4-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile. This compound is a pivotal intermediate in the development of potent and selective ACAT-1 inhibitors. The synthetic strategy involves the activation of the hydroxyl group of this compound, followed by a nucleophilic substitution reaction with a piperazine derivative.

Proposed Synthetic Pathway:

A plausible and efficient synthetic route to utilize this compound involves a two-step process:

  • Activation of the Hydroxyl Group: Conversion of the hydroxyl group of this compound to a better leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl).

  • Nucleophilic Substitution: Reaction of the resulting 2-(p-Chlorophenylthio)ethyl tosylate with a suitable piperazine derivative to yield the desired intermediate.

This approach offers a reliable method for incorporating the 2-(p-chlorophenylthio)ethyl moiety into various molecular scaffolds for the development of novel therapeutic agents.

Experimental Protocols

Protocol 1: Synthesis of 2-(p-Chlorophenylthio)ethyl Tosylate

This protocol describes the activation of the hydroxyl group of this compound via tosylation.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of this compound (1 equivalent) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add pyridine (1.5 equivalents).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-(p-Chlorophenylthio)ethyl tosylate.

Quantitative Data (Expected):

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
Appearance White to off-white solid
Protocol 2: Synthesis of 2-(4-(2-((4-chlorophenyl)thio)ethyl)piperazin-1-yl)acetonitrile

This protocol details the nucleophilic substitution reaction between the activated intermediate and piperazine-1-acetonitrile.

Materials:

  • 2-(p-Chlorophenylthio)ethyl tosylate (from Protocol 1)

  • Piperazine-1-acetonitrile

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane and Methanol for chromatography

Procedure:

  • To a stirred suspension of potassium carbonate (2 equivalents) in anhydrous acetonitrile, add piperazine-1-acetonitrile (1.2 equivalents).

  • Add a solution of 2-(p-Chlorophenylthio)ethyl tosylate (1 equivalent) in anhydrous acetonitrile.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with deionized water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield 2-(4-(2-((4-chlorophenyl)thio)ethyl)piperazin-1-yl)acetonitrile.[1]

Quantitative Data:

ParameterValueReference
Yield 87%[1]
Melting Point 91-92 °C[1]
Appearance White solid[1]
¹H NMR (400 MHz, CDCl₃) δ 7.29–7.23 (m, 4H), 3.51 (s, 2H), 3.02 (t, J = 7.2 Hz, 2H), 2.65–2.50 (m, 10H)[1]
¹³C NMR (101 MHz, CDCl₃) δ 134.8, 132.0, 130.5, 129.1, 114.8, 57.2, 52.5, 51.7, 45.9, 31.2[1]
HRMS (ESI) m/z [M+H]⁺ calcd for C₁₄H₁₉ClN₃S: 296.0988; found: 296.0992[1]

Signaling Pathway and Experimental Workflow

ACAT-1 Inhibition Signaling Pathway

Acyl-CoA:cholesterol O-acyltransferase 1 (ACAT-1) is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. In pathological conditions such as atherosclerosis, the accumulation of cholesteryl esters in macrophages leads to foam cell formation, a hallmark of atherosclerotic plaques. By inhibiting ACAT-1, the synthesized compounds prevent the esterification and subsequent storage of cholesterol, thereby reducing foam cell formation and mitigating the progression of atherosclerosis.

ACAT1_Inhibition_Pathway cluster_Cell Macrophage Cholesterol Free Cholesterol ACAT1 ACAT-1 Cholesterol->ACAT1 AcylCoA Fatty Acyl-CoA AcylCoA->ACAT1 CE Cholesteryl Esters ACAT1->CE FoamCell Foam Cell Formation CE->FoamCell Atherosclerosis Atherosclerosis Progression FoamCell->Atherosclerosis Inhibitor ACAT-1 Inhibitor (derived from intermediate) Inhibitor->ACAT1 Synthesis_Workflow Start This compound Step1 Tosylation (TsCl, Pyridine) Start->Step1 Intermediate1 2-(p-Chlorophenylthio)ethyl Tosylate Step1->Intermediate1 Step2 Nucleophilic Substitution (Piperazine-1-acetonitrile, K₂CO₃) Intermediate1->Step2 FinalProduct 2-(4-(2-((4-chlorophenyl)thio)ethyl) piperazin-1-yl)acetonitrile Step2->FinalProduct Purification Purification (Column Chromatography) FinalProduct->Purification

References

In Vitro Biological Assays of 2-(p-Chlorophenylthio)ethanol: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, there is a significant lack of publicly available data on in vitro biological assays specifically involving 2-(p-Chlorophenylthio)ethanol. No detailed experimental protocols, quantitative data, or established signaling pathways for this specific compound could be identified. The existing research landscape primarily focuses on the broader effects of ethanol or other derivatives, without isolating the biological activities of the this compound moiety.

This absence of specific data prevents the creation of detailed application notes and protocols as requested. The core requirements for data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways and workflows cannot be met at this time due to the dearth of primary research on this compound.

General Landscape of Related Research

While information on this compound is scarce, some context can be drawn from a related compound. A study by Coggins et al. (1970) investigated the effects of a structurally similar molecule, 2-(4-chlorophenylthio)-triethylamine hydrochloride, on lycopene accumulation in plants. This research, however, was conducted in vivo on plant tissues and does not provide insights into its mechanism of action or effects in in vitro mammalian systems, which are the primary focus for drug development professionals.

The vast body of research on "ethanol" itself details its well-known effects on various cellular processes and signaling pathways. These include but are not limited to:

  • Cytotoxicity: Ethanol is known to induce cytotoxicity in various cell lines, often in a dose-dependent manner.

  • Signaling Pathways: Ethanol has been shown to modulate numerous signaling pathways, including those involving protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs).

  • Enzyme Inhibition: Ethanol can act as a competitive inhibitor for enzymes such as alcohol dehydrogenase.

It is crucial to emphasize that these findings relate to ethanol and not specifically to this compound. The introduction of the p-chlorophenylthio group would significantly alter the molecule's chemical properties, including its polarity, size, and reactivity. These changes would, in turn, lead to a distinct pharmacological profile, making it impossible to extrapolate the biological activities of ethanol to this derivative.

Future Directions

The lack of available data highlights a clear gap in the scientific literature. For researchers, scientists, and drug development professionals interested in the potential biological activities of this compound, foundational in vitro studies are necessary. These could include:

  • Cytotoxicity screening in a panel of relevant human cell lines.

  • Target-based assays to identify potential protein or enzyme interactions.

  • Phenotypic screening to uncover novel biological effects.

  • Mechanism of action studies to elucidate any identified activities and the signaling pathways involved.

Until such primary research is conducted and published, it is not possible to provide the detailed application notes and protocols requested. Researchers are encouraged to perform initial exploratory studies to characterize the in vitro biological profile of this compound.

Application Notes and Protocols for Determining the Activity of 2-(p-Chlorophenylthio)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive guide to utilizing various cell-based assays for characterizing the biological activity of 2-(p-Chlorophenylthio)ethanol derivatives. The protocols outlined below are designed to assess the cytotoxic, anti-inflammatory, and enzyme-inhibiting properties of these compounds, which are crucial for early-stage drug discovery and development.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the described assays.

Table 1: Cytotoxicity of this compound Derivatives (MTT Assay)

Compound IDConcentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
Derivative 11
10
50
100
Derivative 21
10
50
100
Positive Control
(e.g., Doxorubicin)
Vehicle Control
(e.g., DMSO)

Table 2: Membrane Integrity Assessment of this compound Derivatives (LDH Assay)

Compound IDConcentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD)EC50 (µM)
Derivative 11
10
50
100
Derivative 21
10
50
100
Positive Control
(e.g., Triton X-100)
Vehicle Control
(e.g., DMSO)

Table 3: Anti-inflammatory Activity of this compound Derivatives (Cytokine Production in LPS-stimulated RAW 264.7 Macrophages)

Compound IDConcentration (µM)TNF-α Inhibition (%) (Mean ± SD)IL-6 Inhibition (%) (Mean ± SD)IC50 (µM) for TNF-αIC50 (µM) for IL-6
Derivative 11
10
50
Derivative 21
10
50
Positive Control
(e.g., Dexamethasone)
Vehicle Control
(e.g., DMSO)

Table 4: Enzyme Inhibitory Activity of this compound Derivatives

Compound IDTarget Enzyme% Inhibition at 10 µM (Mean ± SD)IC50 (µM)
Derivative 1COX-2
iNOS
Derivative 2COX-2
iNOS
Positive Control
(e.g., Celecoxib for COX-2)
(e.g., L-NAME for iNOS)
Vehicle Control
(e.g., DMSO)

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[2][3]

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[4]

  • Compound Treatment: Treat cells with various concentrations of the this compound derivatives and controls (vehicle and positive control).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.[1]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1][4][5]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[1][5]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[3][4]

Membrane Integrity Assessment: LDH Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes, which is a marker of cytotoxicity.[6][7]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction:

    • Prepare a reaction mixture containing the LDH assay substrate and cofactor.[8]

    • Add an appropriate volume of the collected supernatant to the reaction mixture in a new 96-well plate.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[8]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

Anti-inflammatory Activity: Measurement of Cytokine Production

This protocol uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage-like cells to assess the anti-inflammatory potential of the derivatives by measuring the inhibition of pro-inflammatory cytokines like TNF-α and IL-6. The RAW 264.7 cell line is a powerful tool for studying anti-inflammatory activity.[11]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification (ELISA):

    • Coat a 96-well ELISA plate with the capture antibody for either TNF-α or IL-6.

    • Add the collected supernatants and standards to the plate.

    • Add the detection antibody, followed by a substrate solution.

    • Measure the absorbance at 450 nm.

Enzyme Inhibitory Activity: COX and iNOS Assays

These assays determine the ability of the derivatives to inhibit the activity of key inflammatory enzymes, cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).

A. Cyclooxygenase (COX) Activity Assay:

This assay measures the peroxidase activity of COX.

Protocol:

  • Sample Preparation: Prepare cell lysates from cells treated with the derivatives.[12]

  • Reaction Setup: In a 96-well plate, add assay buffer, heme, and the cell lysate.[13]

  • Inhibitor Addition: Add specific inhibitors for COX-1 (SC-560) and COX-2 (Celecoxib) to distinguish between the two isoforms.[12]

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.[14]

  • Signal Detection: Measure the fluorescence or absorbance according to the specific kit instructions.

B. Inducible Nitric Oxide Synthase (iNOS) Activity Assay:

This assay measures the production of nitric oxide (NO) by iNOS. Since NO is rapidly oxidized to nitrite and nitrate, the assay measures the total nitrite/nitrate concentration.[15]

Protocol:

  • Sample Preparation: Prepare cell or tissue homogenates from samples treated with the derivatives.[16]

  • NOS Reaction: In a 96-well plate, add the sample, NOS assay buffer, and NOS cofactors.[16]

  • Nitrate Reduction: Add nitrate reductase to convert nitrate to nitrite.[17]

  • Griess Reaction: Add Griess reagents 1 and 2, which react with nitrite to form a colored product.[18]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[18]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_data Data Analysis cluster_outcome Outcome Compound This compound Derivatives Cytotoxicity Cytotoxicity Assays (MTT, LDH) Compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (LPS-stimulated Macrophages) Compound->AntiInflammatory EnzymeInhibition Enzyme Inhibition Assays (COX, iNOS) Compound->EnzymeInhibition Cells Cell Line Culture (e.g., HeLa, RAW 264.7) Cells->Cytotoxicity Cells->AntiInflammatory Cells->EnzymeInhibition IC50 IC50/EC50 Determination Cytotoxicity->IC50 Cytokine Cytokine Level Quantification AntiInflammatory->Cytokine EnzymeActivity Enzyme Activity Measurement EnzymeInhibition->EnzymeActivity Activity Determination of Biological Activity Profile IC50->Activity Cytokine->Activity EnzymeActivity->Activity

Caption: Experimental workflow for assessing the biological activity of derivatives.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB phosphorylates pNFkB p-NF-κB NFkB->pNFkB Nucleus Nucleus pNFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription Derivative This compound Derivative Derivative->IKK Derivative->NFkB inhibits

Caption: Hypothetical anti-inflammatory signaling pathway inhibition.

References

Application Notes and Protocols: Purification of 2-(p-Chlorophenylthio)ethanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(p-Chlorophenylthio)ethanol is a chemical compound with applications in organic synthesis and pharmaceutical research. Following its synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed to ensure high purity for subsequent applications. This document provides a detailed protocol for the purification of this compound using normal-phase column chromatography, a standard and effective technique for the separation of moderately polar organic compounds.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below. This data is essential for developing an appropriate purification strategy.

PropertyValueReference
CAS Registry Number 13457-98-2[1][2]
Molecular Formula C8H9ClOS[1][2]
Molecular Weight 188.68 g/mol [1][2]
Boiling Point 141 °C @ 2.5 Torr[1]
Density 1.2759 g/cm³ @ 20 °C[1]
Synonyms 2-Hydroxyethyl p-chlorophenyl sulfide, 2-[(4-Chlorophenyl)thio]ethanol[1][3]
Potential Impurities

The nature and quantity of impurities will depend on the synthetic route used. Common synthesis involves the reaction of 4-chlorothiophenol with an ethylene oxide precursor. Potential impurities may include:

  • Unreacted Starting Materials: 4-chlorothiophenol, ethylene oxide, or 2-chloroethanol.

  • Byproducts: Bis(4-chlorophenyl) disulfide (from oxidation of the thiol), and products from side reactions.

  • Solvent Residues: Residual solvents from the reaction mixture.

Experimental Protocol: Purification by Flash Column Chromatography

This protocol outlines the purification of this compound from a crude reaction mixture using silica gel flash column chromatography.

Principle

Normal-phase chromatography separates compounds based on their polarity. A stationary phase (silica gel, which is polar) is used with a non-polar mobile phase (eluent). Non-polar compounds have weaker interactions with the silica gel and elute faster, while more polar compounds interact more strongly and elute slower. By gradually increasing the polarity of the mobile phase, compounds with varying polarities can be effectively separated.

Materials and Equipment

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • n-Hexane (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane (optional, for sample loading)

  • TLC plates (silica gel 60 F254)

  • Deuterated chloroform (CDCl3) for NMR analysis (if required)

Equipment:

  • Glass chromatography column with stopcock

  • Separatory funnel or solvent reservoir

  • Collection vessels (test tubes or flasks)

  • Beakers and Erlenmeyer flasks

  • TLC developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for TLC spotting

  • Rotary evaporator

  • Analytical balance

Step-by-Step Methodology

1. Thin-Layer Chromatography (TLC) Analysis for Solvent System Optimization:

  • Objective: To determine the optimal mobile phase composition for separation. The target compound should have an Rf value of approximately 0.25-0.35 for good separation.

  • Procedure:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).

    • Spot the dissolved crude mixture onto a TLC plate.

    • Prepare several eluent systems with varying ratios of ethyl acetate and hexane (e.g., 5%, 10%, 20%, 30% ethyl acetate in hexane).[4]

    • Develop the TLC plates in a chamber saturated with the chosen eluent.

    • Visualize the separated spots under a UV lamp. The desired product, containing a hydroxyl group, will be more polar than non-polar impurities.

    • Select the solvent system that provides the best separation between the target compound and its impurities, aiming for the target Rf mentioned above. A common starting point for compounds of this nature is 20-30% ethyl acetate in hexane.[4]

2. Column Packing:

  • Objective: To prepare a uniform and bubble-free silica gel column.

  • Procedure (Slurry Method):

    • Secure the chromatography column in a vertical position. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand (approx. 1 cm).

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane). The amount of silica should be about 50-100 times the weight of the crude sample.

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, continuously tapping the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, add another thin layer of sand on top to prevent disturbance during sample and eluent addition.

    • Do not let the solvent level drop below the top of the sand layer at any point.

3. Sample Loading:

  • Objective: To apply the crude sample to the top of the column in a concentrated band.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane or the eluent).

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product, add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add the dissolved sample or the dry-loaded silica to the top of the column.

    • Drain the solvent until the sample has fully entered the sand layer.

    • Gently add a small amount of fresh eluent to wash the sides of the column and ensure the sample forms a flat, narrow band.

4. Elution and Fraction Collection:

  • Objective: To pass the mobile phase through the column to separate the compounds and collect the eluting fractions.

  • Procedure:

    • Carefully fill the column with the starting eluent.

    • Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 10-20 mL per test tube).

    • Maintain a constant flow rate. For flash chromatography, gentle pressure can be applied to the top of the column.

    • If a gradient elution is required (based on TLC analysis), gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexane) to elute the more polar compounds.

5. Fraction Analysis and Product Isolation:

  • Objective: To identify and combine the fractions containing the pure product.

  • Procedure:

    • Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate, along with a spot of the original crude mixture as a reference.

    • Develop and visualize the TLC plate to identify the fractions that contain only the spot corresponding to the pure this compound.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified product.

    • Determine the weight of the purified product and calculate the yield. Assess purity using techniques like NMR, GC-MS, or HPLC.

Data Presentation: Expected Purification Results

The following table can be used to summarize the quantitative data from the purification process.

ParameterValueNotes
Weight of Crude Sample (e.g., 5.0 g)
Weight of Purified Product (e.g., 3.8 g)
Purification Yield (e.g., 76%)(Weight of Pure / Weight of Crude) * 100
Appearance (e.g., Colorless to pale yellow oil)
Purity (by TLC) Single spotRf = (e.g., 0.30 in 20% EtOAc/Hexane)
Purity (by GC/HPLC/NMR) >98%Specify the analytical method used

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the purification protocol.

Purification_Workflow A Crude Sample This compound B TLC Analysis (Solvent System Optimization) A->B E Load Sample onto Column A->E F Elute with Solvent Gradient B->F Determines Eluent C Prepare Silica Slurry D Pack Chromatography Column C->D D->E E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I Identify Pure L Impurity Fractions (Discard or Analyze) H->L Identify Impure J Solvent Evaporation (Rotary Evaporator) I->J K Purified Product J->K

Caption: Workflow for the purification of this compound by chromatography.

References

Troubleshooting & Optimization

Troubleshooting common issues in 2-(p-Chlorophenylthio)ethanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-(p-Chlorophenylthio)ethanol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is a variation of the Williamson ether synthesis. This involves the reaction of p-chlorothiophenol with 2-chloroethanol in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate, which then attacks the electrophilic carbon of 2-chloroethanol in an SN2 reaction to form the desired thioether.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are p-chlorothiophenol and 2-chloroethanol. A base is required to deprotonate the thiol; common choices include sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium ethoxide (NaOEt). An appropriate solvent is also necessary, with ethanol often being a suitable choice as it readily dissolves the reactants and is compatible with many common bases.

Q3: What are the main safety precautions to consider during this synthesis?

A3: p-Chlorothiophenol is a hazardous substance; it is harmful if swallowed and causes severe skin burns and eye damage.[1] It also has a strong, unpleasant odor. Therefore, this synthesis should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. 2-Chloroethanol is also toxic and should be handled with care.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared against spots of the starting materials (p-chlorothiophenol and 2-chloroethanol). The reaction is considered complete when the spot corresponding to the limiting reactant (usually p-chlorothiophenol) has disappeared.

Q5: What is a common method for purifying the final product?

A5: After an aqueous workup to remove the base and other inorganic salts, the crude product can be purified by column chromatography on silica gel or by vacuum distillation. The choice of purification method depends on the scale of the reaction and the nature of any impurities.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Deprotonation of Thiol: The base used may be too weak or not used in a sufficient amount to deprotonate the p-chlorothiophenol effectively. Thiols are more acidic than alcohols, but a sufficiently strong base is still necessary.[2][3] 2. Low Reaction Temperature: The reaction kinetics may be too slow at the temperature used, leading to an incomplete reaction within the allotted time. 3. Degradation of Reactants: The starting materials, particularly p-chlorothiophenol, may have degraded due to improper storage.1. Use a stronger base or increase stoichiometry: Switch to a stronger base like sodium hydroxide or sodium ethoxide. Ensure at least one molar equivalent of the base is used. 2. Increase Reaction Temperature: Gently heat the reaction mixture. A temperature range of 50-80 °C is often effective for this type of SN2 reaction.[4] Monitor for potential side reactions at higher temperatures. 3. Verify Reactant Quality: Use freshly opened or properly stored starting materials. The quality of p-chlorothiophenol can be checked by its melting point or other analytical methods.
Presence of Unreacted p-Chlorothiophenol 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Inadequate Amount of 2-Chloroethanol: p-Chlorothiophenol may be the excess reagent, or some 2-chloroethanol may have evaporated during the reaction.1. Extend Reaction Time: Continue to monitor the reaction by TLC until the p-chlorothiophenol spot is no longer visible. 2. Add More 2-Chloroethanol: Add a slight excess (e.g., 1.1-1.2 equivalents) of 2-chloroethanol to ensure the complete consumption of the thiol.
Formation of a White Precipitate (Bis(4-chlorophenyl) disulfide) 1. Oxidation of Thiol: Thiols can be readily oxidized to disulfides, especially in the presence of air (oxygen) and a basic medium.[2]1. Perform the reaction under an inert atmosphere: To prevent oxidation, carry out the reaction under a nitrogen or argon atmosphere. This is particularly important if the reaction is run for an extended period or at elevated temperatures.
Product is Contaminated with an Ether Byproduct 1. Solvent as a Nucleophile: If ethanol is used as the solvent with a strong base like sodium hydroxide, some ethoxide will be present. This can compete with the thiolate in reacting with 2-chloroethanol, leading to the formation of 2-ethoxyethanol.1. Use a non-nucleophilic solvent: Consider using a polar aprotic solvent like DMF or acetonitrile in combination with a base like potassium carbonate.[4] This will avoid the solvent acting as a competing nucleophile.
Difficulties in Product Isolation/Purification 1. Emulsion during Workup: The product and starting materials can sometimes form stable emulsions during the aqueous extraction process. 2. Co-elution of Impurities: Some byproducts may have similar polarities to the desired product, making separation by column chromatography challenging.1. Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Optimize Chromatography Conditions: Use a different solvent system for elution or consider using a different purification technique, such as vacuum distillation, if the product is thermally stable.

Experimental Protocol

The following is a representative protocol for the synthesis of this compound based on the principles of the Williamson ether synthesis.

Materials:

  • p-Chlorothiophenol

  • 2-Chloroethanol

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Hydrochloric Acid (HCl), 1M

  • Sodium Chloride solution, saturated (brine)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-chlorothiophenol (1.0 eq) in ethanol.

  • Base Addition: While stirring, add a solution of sodium hydroxide (1.1 eq) in water to the flask. Stir the mixture at room temperature for 15-20 minutes to ensure the complete formation of the sodium p-chlorothiophenolate salt.

  • Addition of Electrophile: Add 2-chloroethanol (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 3-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with 1M HCl, followed by water, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield pure this compound.

Visualizations

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product p_chlorothiophenol p-Chlorothiophenol formation_of_thiolate Formation of p-Chlorothiophenolate p_chlorothiophenol->formation_of_thiolate two_chloroethanol 2-Chloroethanol sn2_attack SN2 Attack two_chloroethanol->sn2_attack base Base (e.g., NaOH) base->formation_of_thiolate formation_of_thiolate->sn2_attack product This compound sn2_attack->product

Caption: Reaction pathway for the synthesis of this compound.

G Troubleshooting Workflow start Observed Issue (e.g., Low Yield) cause1 Potential Cause 1: Ineffective Deprotonation start->cause1 cause2 Potential Cause 2: Low Reaction Temperature start->cause2 cause3 Potential Cause 3: Oxidation of Thiol start->cause3 solution1 Solution: Use Stronger Base cause1->solution1 solution2 Solution: Increase Temperature cause2->solution2 solution3 Solution: Use Inert Atmosphere cause3->solution3

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Optimizing reaction conditions for the synthesis of 2-(p-Chlorophenylthio)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the optimal synthesis of 2-(p-Chlorophenylthio)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis is typically achieved via a Williamson ether-type reaction, which proceeds through an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1][2] In this reaction, a nucleophile attacks an electrophilic carbon atom, leading to the displacement of a leaving group in a single, concerted step. For this specific synthesis, the nucleophile is the p-chlorothiophenoxide ion, generated by deprotonating p-chlorothiophenol with a suitable base.[3] This thiophenoxide then attacks the electrophilic carbon of a 2-substituted ethanol, such as 2-chloroethanol.

Q2: What are the recommended starting materials for this synthesis?

A2: The standard reactants are:

  • Sulfur Nucleophile Precursor: p-Chlorothiophenol.

  • Electrophile: 2-Chloroethanol is a common and cost-effective choice. 2-Bromoethanol or 2-iodoethanol can also be used and may increase reaction rates due to better leaving group ability. Alternatively, ethylene oxide can serve as the electrophile.[4]

  • Base: A base is required to deprotonate the p-chlorothiophenol to form the reactive thiophenoxide nucleophile.[5] Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), potassium carbonate (K(_2)CO(_3)), or sodium hydride (NaH).

Q3: What are the critical safety precautions for this reaction?

A3:

  • p-Chlorothiophenol: This compound is harmful if swallowed, causes severe skin burns and eye damage, and has a strong, unpleasant odor.[6] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 2-Chloroethanol: This substance is toxic and can be harmful if inhaled, swallowed, or absorbed through the skin.[7] It is also a flammable liquid.[7] Handle with extreme care in a fume hood.

  • Bases: Strong bases like NaOH, KOH, and NaH are corrosive and can cause severe burns. Sodium hydride reacts violently with water.

  • Solvents: Many organic solvents are flammable and may have specific health hazards. Consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Deprotonation: The base used was not strong enough or used in insufficient quantity to fully deprotonate the p-chlorothiophenol. Thiols are more acidic than alcohols, but complete conversion to the thiolate is crucial for the reaction.• Use a stronger base (e.g., switch from K(_2)CO(_3) to NaOH or NaH).• Ensure at least one stoichiometric equivalent of the base is used.• For bases like NaH, use an anhydrous aprotic solvent like THF or DMF.[3]
2. Poor Leaving Group: If using 2-chloroethanol, the chloride is a less effective leaving group compared to bromide or iodide.• Consider switching the electrophile to 2-bromoethanol or 2-iodoethanol to increase the reaction rate.• Alternatively, convert the hydroxyl group of 2-chloroethanol to a better leaving group (e.g., a tosylate), though this adds a step.
3. Incorrect Reaction Temperature: The reaction temperature may be too low, resulting in a slow reaction rate. S(_N)2 reactions often require heating.[1]• Increase the reaction temperature. Refluxing in a suitable solvent like ethanol, acetonitrile, or DMF is common.• Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.
4. Short Reaction Time: The reaction may not have been allowed to proceed to completion. Williamson ether syntheses can sometimes require several hours (1-8 hours) at reflux.[1]• Extend the reaction time and monitor progress using TLC until the starting material is consumed.
Formation of Side Products 1. Oxidation of Thiophenoxide: The p-chlorothiophenoxide intermediate is susceptible to oxidation, especially in the presence of air, forming bis(4-chlorophenyl) disulfide.• Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.• Use degassed solvents.
2. E2 Elimination: Although less likely with a primary electrophile like 2-chloroethanol, using a very strong or sterically hindered base could promote the E2 elimination of HCl from 2-chloroethanol to form vinyl alcohol (which tautomerizes to acetaldehyde).[5]• Use a non-hindered base like NaOH or K(_2)CO(_3).• Avoid excessively high temperatures if elimination becomes a significant issue.
3. Competing Nucleophile (Solvent): If a protic solvent like ethanol is used, it can potentially act as a competing nucleophile, reacting with 2-chloroethanol to form 2-ethoxyethanol.• Switch to a polar aprotic solvent such as acetonitrile, DMF, or DMSO, which do not act as nucleophiles and can accelerate S(_N)2 reactions.[8]
Difficulty in Product Purification 1. Unreacted Starting Materials: p-Chlorothiophenol or 2-chloroethanol may remain, complicating purification.• Ensure the reaction goes to completion by monitoring with TLC.• During workup, wash the organic layer with an aqueous base (e.g., 5% NaOH) to remove unreacted acidic p-chlorothiophenol.• Wash with water or brine to remove water-soluble 2-chloroethanol.
2. Co-elution of Byproducts: The bis(4-chlorophenyl) disulfide byproduct may have a similar polarity to the desired product, making separation by column chromatography difficult.• Optimize the solvent system for column chromatography. A gradient elution might be necessary.• If the disulfide is a major impurity, consider preventative measures (running the reaction under inert gas) in future attempts. Purification can be accomplished using forced-flow chromatography on silica gel.[9]

Data Presentation: Optimizing Reaction Conditions

The selection of base and solvent is critical for maximizing yield and minimizing side reactions. The following tables provide a summary of typical conditions.

Table 1: Comparison of Base and Solvent Systems

BaseSolventTypical Temperature (°C)Expected Yield (%)Notes
NaOH / KOHEthanolReflux (78 °C)75-85%Standard, cost-effective conditions. The solvent can act as a competing nucleophile.
K(_2)CO(_3)AcetonitrileReflux (82 °C)80-90%Good conditions for avoiding solvent competition. K(_2)CO(_3) is a milder base, requiring higher temperatures.
NaHTHF (anhydrous)25 - 66 °C85-95%Highly effective but requires strict anhydrous conditions and careful handling of NaH.
Cs(_2)CO(_3)Acetonitrile / DMF80 - 100 °C>90%Often gives high yields due to the high solubility of cesium salts, but is more expensive.[10]

Experimental Protocols

Protocol 1: Synthesis using p-Chlorothiophenol and 2-Chloroethanol

This protocol is a standard laboratory procedure based on the Williamson ether synthesis.

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-chlorothiophenol (1.0 eq.).

  • Solvent and Base Addition: Add a suitable solvent such as ethanol or acetonitrile (approx. 5-10 mL per gram of thiophenol). Add the chosen base (e.g., NaOH, 1.1 eq. or K(_2)CO(_3), 1.5 eq.).

  • Formation of Thiophenoxide: Stir the mixture at room temperature for 15-30 minutes to ensure the complete formation of the p-chlorothiophenoxide salt.

  • Addition of Electrophile: Add 2-chloroethanol (1.1 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction's progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer sequentially with 5% aqueous NaOH (to remove unreacted thiophenol), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate in vacuo to yield the crude product.[8]

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system.

Protocol 2: Synthesis using p-Chlorothiophenol and Ethylene Oxide

This method avoids the use of a halo-alcohol but requires careful handling of gaseous ethylene oxide.

  • Thiophenoxide Formation: In a pressure-rated flask, dissolve p-chlorothiophenol (1.0 eq.) and a catalytic amount of a strong base (e.g., NaOH, 0.1 eq.) in a suitable solvent like ethanol or in an excess of the thiophenol itself.

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Addition of Ethylene Oxide: Cool the mixture in an ice bath. Slowly bubble ethylene oxide gas (1.1 - 1.2 eq.) through the solution or add it as a pre-condensed liquid. This reaction is exothermic and must be controlled.[4]

  • Reaction: Seal the vessel and allow it to warm to room temperature, then stir for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to ensure completion if necessary.

  • Workup and Purification: Follow steps 6 and 7 from Protocol 1. The basic wash is particularly important to remove the catalyst and any unreacted starting material.

Visualizations

Synthesis_Workflow Diagram 1: General Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Assemble Reagents (p-Chlorothiophenol, Base, 2-Chloroethanol, Solvent) setup 2. Set up Glassware (Flask, Condenser) reagents->setup deprotonation 3. Deprotonation (Formation of Thiophenoxide) setup->deprotonation sn2 4. SN2 Attack (Add 2-Chloroethanol & Reflux) deprotonation->sn2 monitor 5. Monitor Progress (TLC) sn2->monitor quench 6. Quench & Solvent Removal monitor->quench extract 7. Liquid-Liquid Extraction quench->extract purify 8. Column Chromatography extract->purify product Final Product purify->product

Diagram 1: General Synthesis Workflow

Troubleshooting_Tree Diagram 2: Troubleshooting Low Yield cluster_yes cluster_no start Problem: Low Product Yield check_sm TLC shows unreacted starting material? start->check_sm cause1 Possible Cause: Incomplete Reaction check_sm->cause1 Yes cause2 Possible Cause: Side Reactions Dominating check_sm->cause2 No solution1 Solutions: - Increase reaction time - Increase temperature - Use a more reactive electrophile (e.g., 2-bromoethanol) cause1->solution1 solution2 Solutions: - Check for disulfide byproduct (run under N2) - Change solvent to aprotic (e.g., Acetonitrile) - Use a less hindered/milder base cause2->solution2

Diagram 2: Troubleshooting Low Yield

References

Side reactions and byproduct formation in 2-(p-Chlorophenylthio)ethanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(p-Chlorophenylthio)ethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side reactions and byproduct formation during their experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound, which is typically prepared via a Williamson thioether synthesis reaction between 4-chlorothiophenol and a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Base: The base used may not be strong enough to fully deprotonate the 4-chlorothiophenol to form the reactive thiolate anion. 2. Poor Quality Reagents: Starting materials (4-chlorothiophenol, 2-haloethanol) may be impure or degraded. 3. Low Reaction Temperature: The reaction temperature may be too low to overcome the activation energy. 4. Inappropriate Solvent: The solvent may not be suitable for an S(_N)2 reaction.1. Use a stronger base such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH). Ensure the base is fresh and properly stored. 2. Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Purify if necessary. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. Be aware that excessively high temperatures can promote side reactions.[1] 4. Use polar aprotic solvents like DMF, DMSO, or acetonitrile to facilitate the S(_N)2 reaction. However, be cautious as some polar solvents can lead to an increase in byproducts.[2]
Presence of a White Precipitate (Disulfide) Oxidation of Thiol: The 4-chlorothiophenolate is susceptible to oxidation, especially in the presence of air (oxygen), leading to the formation of bis(4-chlorophenyl) disulfide.[3]1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Use degassed solvents. 3. Add the base to the 4-chlorothiophenol solution just before the addition of the 2-haloethanol to minimize the time the reactive thiolate is exposed.
Formation of Multiple Spots on TLC (Byproducts) 1. Elimination Reaction: The base can promote the E2 elimination of the 2-haloethanol to form ethylene oxide, which can then polymerize or react further. This is more likely with stronger, bulkier bases and higher temperatures. 2. Reaction with Solvent: Some solvents, like DMF, can decompose at higher temperatures or in the presence of strong bases, leading to impurities.[2] 3. Over-alkylation: The product, this compound, could potentially react with another molecule of the 2-haloethanol to form a diether byproduct, although this is less common under standard conditions.1. Use a less sterically hindered base. Add the base portion-wise to control the reaction exotherm. Maintain the reaction temperature at the lowest effective level. 2. Choose a more stable solvent for the reaction conditions. If using DMF, ensure it is of high purity and the reaction temperature is controlled. 3. Use a stoichiometric amount or a slight excess of the 4-chlorothiophenol relative to the 2-haloethanol.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired product and some byproducts (e.g., disulfide) may have similar polarities, making separation by column chromatography challenging. 2. Residual Starting Materials: Incomplete reaction can lead to the presence of unreacted 4-chlorothiophenol and 2-haloethanol in the crude product.1. Optimize the reaction conditions to minimize byproduct formation. For purification, consider using a different solvent system for column chromatography or recrystallization if the product is a solid. 2. Monitor the reaction to completion using TLC or GC. After the reaction, a basic wash can help remove unreacted acidic 4-chlorothiophenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most frequently encountered side reaction is the oxidative coupling of 4-chlorothiophenol to form bis(4-chlorophenyl) disulfide. This occurs when the thiolate intermediate is exposed to oxygen. Running the reaction under an inert atmosphere is the most effective way to prevent this.[3]

Q2: Can I use ethylene oxide directly instead of 2-chloroethanol?

A2: Yes, the reaction can be performed using ethylene oxide. This reaction is often exothermic and can be difficult to control, potentially leading to the formation of high-boiling polymers and other sulfides, especially at elevated temperatures.[1] Using 2-chloroethanol or 2-bromoethanol provides better control over the stoichiometry and reaction conditions.

Q3: What is the best solvent for this reaction?

A3: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for Williamson thioether synthesis as they effectively solvate the cation of the base and do not participate in the reaction. However, it has been noted in similar syntheses that polar solvents like methanol, water, and DMF can sometimes lead to an increase in byproducts.[2] Ethanol can also be used as a solvent. The optimal solvent may need to be determined empirically for your specific reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials (4-chlorothiophenol and 2-chloroethanol). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progression of the reaction. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q5: What is a typical work-up procedure for this reaction?

A5: A typical work-up procedure involves quenching the reaction with water and then extracting the product into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with a dilute aqueous base (like sodium bicarbonate) to remove any unreacted 4-chlorothiophenol, followed by a wash with brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be purified by column chromatography or distillation.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on the principles of Williamson thioether synthesis. Optimization may be required.

Materials:

  • 4-chlorothiophenol

  • 2-chloroethanol

  • Sodium hydroxide (NaOH)

  • Ethanol (or another suitable solvent like DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiophenol (1 equivalent) in ethanol.

  • Under an inert atmosphere (nitrogen or argon), add a solution of sodium hydroxide (1.1 equivalents) in water or ethanol dropwise to the flask at room temperature. Stir the mixture for 15-30 minutes to ensure the complete formation of the sodium 4-chlorothiophenolate.

  • To this solution, add 2-chloroethanol (1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 3-6 hours.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizing Reaction Pathways

To better understand the chemical transformations occurring during the synthesis, the following diagrams illustrate the main reaction and potential side reactions.

main_reaction 4-Chlorothiophenol 4-Chlorothiophenol Sodium_4_chlorothiophenolate Sodium 4-chlorothiophenolate 4-Chlorothiophenol->Sodium_4_chlorothiophenolate + NaOH NaOH NaOH Product This compound Sodium_4_chlorothiophenolate->Product + 2-Chloroethanol (SN2) 2-Chloroethanol 2-Chloroethanol NaCl NaCl

Caption: Main synthetic pathway to this compound.

side_reactions cluster_oxidation Oxidation Side Reaction cluster_elimination Elimination Side Reaction Thiolate Sodium 4-chlorothiophenolate Disulfide Bis(4-chlorophenyl) disulfide Thiolate->Disulfide O2 Chloroethanol 2-Chloroethanol Ethylene_Oxide Ethylene Oxide Chloroethanol->Ethylene_Oxide + Base (E2) Base Base (e.g., NaOH)

Caption: Common side reactions in the synthesis.

troubleshooting_workflow start Low Yield or Impure Product check_reagents Analyze Starting Materials (NMR, GC-MS) start->check_reagents check_conditions Review Reaction Conditions (Base, Temp, Solvent) check_reagents->check_conditions Pure purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impure check_atmosphere Inert Atmosphere? check_conditions->check_atmosphere Optimal optimize_conditions Optimize Base/Temp/Solvent check_conditions->optimize_conditions Suboptimal use_inert Implement Inert Atmosphere Technique check_atmosphere->use_inert No analyze_byproducts Identify Byproducts (MS, NMR) check_atmosphere->analyze_byproducts Yes purify_reagents->check_conditions optimize_conditions->check_atmosphere use_inert->analyze_byproducts end Improved Synthesis analyze_byproducts->end

Caption: A logical workflow for troubleshooting synthesis issues.

References

Stability of 2-(p-Chlorophenylthio)ethanol under different reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(p-Chlorophenylthio)ethanol. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound under common experimental stress conditions?

A1: Based on the chemical structure, which contains a thioether linkage and a primary alcohol, this compound is susceptible to degradation through oxidation of the sulfur atom and reactions involving the hydroxyl group. The primary degradation pathways are expected to be:

  • Oxidation: The thioether can be oxidized to the corresponding sulfoxide and further to the sulfone under oxidative stress.[1]

  • Dehydration: The alcohol moiety may undergo dehydration to form a vinyl thioether, particularly under acidic conditions and at elevated temperatures.

  • Etherification: In the presence of other alcohol molecules and an acid catalyst, intermolecular dehydration could lead to the formation of an ether.

Q2: How stable is this compound in acidic and basic solutions?

  • Acidic Conditions: Thioethers are generally stable to acid hydrolysis. However, the primary alcohol may undergo acid-catalyzed dehydration at elevated temperatures.

  • Basic Conditions: Thioethers are generally stable under basic conditions. The alcohol group is also stable to non-oxidative bases. Strong bases could deprotonate the alcohol, forming an alkoxide.

Q3: What are the likely products of oxidative degradation?

A3: Oxidation of the thioether moiety is a common degradation pathway.[1]

  • Mild Oxidation (e.g., with hydrogen peroxide) will likely yield 2-(p-Chlorophenylsulfinyl)ethanol (the sulfoxide).

  • Stronger Oxidation can further oxidize the sulfoxide to 2-(p-Chlorophenylsulfonyl)ethanol (the sulfone).

Q4: Is this compound sensitive to light?

A4: While specific photostability data is not available, compounds with aromatic rings and heteroatoms can be susceptible to photolytic degradation. It is recommended to protect solutions of this compound from light during storage and handling to minimize the risk of degradation.

Troubleshooting Guides

Problem 1: I am observing unexpected peaks in my HPLC analysis after storing a solution of this compound.

  • Possible Cause 1: Oxidative Degradation. The thioether is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.

    • Solution: Prepare solutions fresh and use an inert gas (e.g., nitrogen or argon) to blanket the headspace of the storage container. Store solutions protected from light. The unexpected peaks are likely the sulfoxide and/or sulfone derivatives.

  • Possible Cause 2: Solvent Impurities. Peroxides in solvents like THF or ether can cause oxidation.

    • Solution: Use freshly distilled or high-purity, peroxide-free solvents.

  • Possible Cause 3: Incompatible Storage Container. Some plastics may leach impurities or catalyze degradation.

    • Solution: Store solutions in glass vials with inert caps.

Problem 2: My synthesis of a derivative of this compound is giving low yields and multiple side products.

  • Possible Cause 1: Oxidation of the Thioether. If your reaction conditions are oxidative, the thioether may be converted to the sulfoxide, which can alter its reactivity.

    • Solution: Conduct the reaction under an inert atmosphere. If an oxidant is required for another part of the molecule, consider protecting the thioether, although this adds extra steps.

  • Possible Cause 2: Unwanted Reactions of the Alcohol. The primary alcohol is a nucleophile and can participate in side reactions.

    • Solution: Consider protecting the alcohol group (e.g., as a silyl ether or ester) before carrying out the desired transformation.

  • Possible Cause 3: Thermal Instability. If the reaction is run at high temperatures for extended periods, thermal degradation may occur.

    • Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time or a more active catalyst.

Predicted Stability Summary

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic (e.g., 0.1 M HCl)Moderately stable at room temperature. Potential for dehydration at elevated temperatures.4-Chlorophenyl vinyl sulfide
Basic (e.g., 0.1 M NaOH)Generally stable.Likely no significant degradation.
Oxidative (e.g., 3% H₂O₂)Susceptible to oxidation.2-(p-Chlorophenylsulfinyl)ethanol, 2-(p-Chlorophenylsulfonyl)ethanol
Thermal (e.g., 80°C)May be unstable over long periods.Dehydration and other decomposition products.
Photolytic (e.g., UV light)Potentially unstable.Various photolytic degradation products.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound.[2] A target degradation of 5-20% is generally recommended to avoid the formation of secondary degradation products.[3]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Store the stock solution at 80°C for 48 hours, protected from light.

    • Cool and dilute with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

    • Dilute with the mobile phase for analysis.

  • Control Samples: Prepare control samples by diluting the stock solution with the mobile phase and storing them under normal laboratory conditions.

Stability-Indicating HPLC-UV Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient without interference from degradation products, impurities, or excipients.[4]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 3.0).

    • Gradient Program: Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes. This will help to separate the more polar degradation products from the parent compound and the less polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 235 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

G cluster_main Degradation Pathways of this compound cluster_oxidation Oxidation cluster_dehydration Dehydration Parent This compound Sulfoxide 2-(p-Chlorophenylsulfinyl)ethanol Parent->Sulfoxide [O] Vinyl_Thioether 4-Chlorophenyl vinyl sulfide Parent->Vinyl_Thioether - H2O (Acid, Heat) Sulfone 2-(p-Chlorophenylsulfonyl)ethanol Sulfoxide->Sulfone [O]

Caption: Predicted degradation pathways of this compound.

G cluster_workflow Experimental Workflow for Stability Testing Start Prepare Stock Solution of Compound Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Neutralize Neutralize/Quench (if applicable) Stress->Neutralize Dilute Dilute Sample Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC-UV Method Dilute->Analyze Data Data Analysis: - Identify Degradants - Quantify Purity - Assess Peak Purity Analyze->Data End Report Stability Profile Data->End

Caption: General workflow for forced degradation stability testing.

References

Technical Support Center: Storage and Handling of 2-(p-Chlorophenylthio)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(p-Chlorophenylthio)ethanol to prevent its oxidation. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound is an organic compound containing both a thioether and a primary alcohol functional group. Its primary stability concern during storage is oxidation. The thioether group is susceptible to oxidation to form the corresponding sulfoxide and subsequently the sulfone. The primary alcohol is also susceptible to oxidation, although this is generally less facile than thioether oxidation under typical storage conditions.

Q2: What are the visible signs of degradation of this compound?

While early-stage oxidation may not be visually apparent, significant degradation could potentially lead to:

  • Color Change: A change from a colorless or pale yellow liquid to a more pronounced yellow or brown hue.

  • Formation of Precipitate: The oxidation products, such as the sulfoxide or sulfone, may have different solubilities and could precipitate out of the solution, especially at lower temperatures.

  • Change in Odor: While thioethers can have characteristic odors, a change in the scent could indicate the formation of degradation products.[1]

Q3: What are the recommended storage conditions for this compound?

To minimize oxidation, this compound should be stored under the following conditions:

  • Temperature: Cool temperatures are recommended, ideally between 2-8°C. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light: Protect from light by using amber-colored vials or by storing the container in the dark.

  • Container: Use a tightly sealed container made of an inert material like glass.

Q4: Can I use antioxidants to prevent the oxidation of this compound?

Yes, the use of antioxidants can be an effective strategy. Thioethers themselves can act as secondary antioxidants by decomposing hydroperoxides.[2][3] For preserving this compound, consider the following:

  • Hindered Phenols: These are primary antioxidants that can scavenge free radicals. Examples include Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA).

  • Thioether-based Antioxidants: These act as synergists with primary antioxidants.[2][3]

The choice and concentration of an antioxidant should be carefully evaluated for compatibility with your specific application and experimental conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC). Oxidation of the thioether to sulfoxide or sulfone.- Confirm the identity of new peaks by mass spectrometry. - Review storage conditions (temperature, atmosphere, light exposure). - Consider adding an appropriate antioxidant to a fresh sample for future storage.
Inconsistent experimental results over time. Degradation of the this compound stock solution.- Perform a purity check of the stock solution using a validated analytical method. - If degradation is confirmed, prepare a fresh stock solution. - Implement stricter storage protocols for the new stock solution.
Visible color change or precipitate formation in the sample. Significant oxidation has occurred.- The material may not be suitable for use in sensitive experiments. - Consider repurification if possible, though discarding the degraded material is often the safest option. - For future storage, use smaller aliquots to minimize the impact of repeated handling of the main stock.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound and detecting potential oxidation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV detector

Method:

  • Sample Preparation: Prepare a solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example:

    • Start with 50% acetonitrile / 50% water.

    • Linearly increase to 90% acetonitrile over 15 minutes.

    • Hold at 90% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (Aromatic compounds typically absorb at this wavelength).

  • Analysis: The parent compound should elute as a major peak. Oxidation products, being more polar, will likely have shorter retention times. Peak purity can be assessed using a photodiode array (PDA) detector.

Protocol 2: Accelerated Stability Study

This protocol describes a forced degradation study to rapidly assess the stability of this compound under stress conditions.

Materials:

  • This compound sample

  • Hydrogen peroxide (30%)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Heat source (e.g., oven or water bath)

  • UV light source

  • HPLC system for analysis (as described in Protocol 1)

Method:

  • Prepare Samples: For each stress condition, prepare a solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water).

  • Apply Stress Conditions:

    • Oxidative Stress: Add a small amount of hydrogen peroxide (e.g., 3%) to the sample solution and incubate at room temperature.

    • Acidic Hydrolysis: Add hydrochloric acid to the sample solution and heat (e.g., 60°C).

    • Basic Hydrolysis: Add sodium hydroxide to the sample solution and heat (e.g., 60°C).

    • Thermal Stress: Store the sample solution at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose the sample solution to UV light.

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours) using the HPLC method described in Protocol 1.

  • Analysis: Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products. This will help identify the primary degradation pathways.

Visualizations

Oxidation_Pathway Thioether This compound Sulfoxide 2-(p-Chlorophenylsulfinyl)ethanol (Sulfoxide) Thioether->Sulfoxide Oxidation Sulfone 2-(p-Chlorophenylsulfonyl)ethanol (Sulfone) Sulfoxide->Sulfone Further Oxidation

Caption: Oxidation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare solutions of This compound Oxidative Oxidative (H2O2) Prep->Oxidative Acidic Acidic (HCl, Heat) Prep->Acidic Basic Basic (NaOH, Heat) Prep->Basic Thermal Thermal (Heat) Prep->Thermal Photolytic Photolytic (UV Light) Prep->Photolytic HPLC HPLC Analysis at Time Points (0, 2, 4, 8, 24h) Oxidative->HPLC Acidic->HPLC Basic->HPLC Thermal->HPLC Photolytic->HPLC Data Data Analysis: - Purity Assessment - Degradation Profile HPLC->Data

Caption: Workflow for an accelerated stability study.

Troubleshooting_Tree Start Inconsistent Experimental Results? CheckPurity Check Purity of This compound Stock Start->CheckPurity DegradationObserved Degradation Observed? CheckPurity->DegradationObserved Yes Yes DegradationObserved->Yes Yes No No DegradationObserved->No No PrepareFresh Prepare Fresh Stock Solution Yes->PrepareFresh ConsiderOther Consider Other Experimental Variables as Cause No->ConsiderOther ImplementStorage Implement Stricter Storage: - Inert Atmosphere - 2-8°C - Protect from Light PrepareFresh->ImplementStorage

Caption: Troubleshooting decision tree for inconsistent results.

References

Challenges in the scale-up synthesis of 2-(p-Chlorophenylthio)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(p-Chlorophenylthio)ethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges encountered during the scale-up of this important chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Reaction & Yield Issues

  • Q1: My reaction yield is significantly lower on a larger scale compared to the lab-scale synthesis. What are the potential causes and how can I troubleshoot this?

    A1: Low yields during scale-up are a common challenge and can be attributed to several factors. Here's a systematic approach to troubleshooting:

    • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, affecting reaction kinetics and promoting side reactions.

      • Troubleshooting:

        • Agitation: Ensure the stirrer design and speed are adequate for the reactor volume to maintain a homogenous mixture.

        • Heating/Cooling: Implement a more robust temperature control system to ensure uniform heating and efficient removal of exothermic heat.

    • Reagent Addition Rate: The rate of addition of reactants, such as 2-chloroethanol, can significantly impact the reaction. A rate that is too fast can lead to localized high concentrations and side product formation.

      • Troubleshooting: Slow down the addition rate of the limiting reagent. Consider using a syringe pump for precise and controlled addition.

    • Incomplete Reaction: The reaction may not be going to completion on a larger scale within the same timeframe as the lab-scale experiment.

      • Troubleshooting: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if necessary.

    dot

    Yield_Troubleshooting Start Low Yield on Scale-Up Check_Mixing Evaluate Mass and Heat Transfer Start->Check_Mixing Check_Addition Review Reagent Addition Rate Start->Check_Addition Check_Completion Monitor Reaction Completion Start->Check_Completion Optimize_Agitation Optimize Stirrer Speed/Design Check_Mixing->Optimize_Agitation Improve_Temp_Control Enhance Temperature Control Check_Mixing->Improve_Temp_Control Adjust_Addition_Rate Slow Down Reagent Addition Check_Addition->Adjust_Addition_Rate Extend_Reaction_Time Increase Reaction Time Check_Completion->Extend_Reaction_Time Solution Improved Yield Optimize_Agitation->Solution Improve_Temp_Control->Solution Adjust_Addition_Rate->Solution Extend_Reaction_Time->Solution

    Caption: Troubleshooting workflow for low reaction yield.

  • Q2: I am observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?

    A2: The primary side product in this synthesis is often the disulfide, bis(4-chlorophenyl) disulfide, formed from the oxidation of 4-chlorothiophenol. Another potential byproduct is the result of further reaction of the product with 2-chloroethanol.

    • Minimizing Disulfide Formation:

      • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiophenol. Ensure all solvents are de-gassed prior to use.

    • Minimizing Over-alkylation:

      • Stoichiometry Control: Use a slight excess of 4-chlorothiophenol relative to 2-chloroethanol to ensure the latter is the limiting reagent.

      • Temperature Control: Maintain the reaction temperature as specified in the protocol. Higher temperatures can promote side reactions.

    Side ProductFormation PathwayMitigation Strategy
    Bis(4-chlorophenyl) disulfideOxidation of 4-chlorothiophenolMaintain an inert atmosphere (N2 or Ar)
    1,2-bis((4-chlorophenyl)thio)ethaneReaction of the product with another molecule of 4-chlorothiophenolatePrecise control of stoichiometry

2. Purification & Isolation Challenges

  • Q3: I am having difficulty purifying the product at a larger scale using column chromatography. Are there alternative purification methods?

    A3: While column chromatography is effective at the lab scale, it can be cumbersome and expensive for large quantities. Consider the following alternatives:

    • Recrystallization: This is often the most efficient method for purifying solid compounds at scale. The choice of solvent is critical.

      • Solvent Screening: Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, hexane, ethyl acetate, and mixtures) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

    • Liquid-Liquid Extraction: A carefully designed series of extractions can help remove certain impurities. For example, washing the organic layer with a dilute base can remove unreacted 4-chlorothiophenol.

    dot

    Purification_Strategy Start Crude Product Is_Solid Is the product a solid at room temperature? Start->Is_Solid Try_Recrystallization Attempt Recrystallization Is_Solid->Try_Recrystallization Yes Is_Liquid Is the product a liquid or low-melting solid? Is_Solid->Is_Liquid No Final_Product Pure Product Try_Recrystallization->Final_Product Try_Distillation Consider Vacuum Distillation Is_Liquid->Try_Distillation Yes Use_Chromatography Use Column Chromatography (if necessary) Is_Liquid->Use_Chromatography No Try_Distillation->Final_Product Use_Chromatography->Final_Product

    Caption: Decision tree for selecting a purification method.

  • Q4: The product is an oil/waxy solid and is difficult to handle during isolation. What can I do?

    A4: Oily or waxy products can be challenging.

    • Trituration: Try triturating the crude product with a non-polar solvent like hexane or pentane. This can often induce crystallization or solidify the product by washing away oily impurities.

    • Co-solvent Recrystallization: If a single solvent for recrystallization is not effective, a co-solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can be employed.

Experimental Protocols

Synthesis of this compound

This protocol is based on a general procedure for the synthesis of thioethers.

Materials:

  • 4-chlorothiophenol

  • 2-chloroethanol

  • Sodium hydroxide (or another suitable base like potassium carbonate)

  • Ethanol (or another suitable solvent like DMF)

  • Deionized water

  • Diethyl ether (or another extraction solvent)

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas

Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

  • Base and Thiol Addition: Charge the flask with ethanol and sodium hydroxide. Stir the mixture until the base is completely dissolved. Add 4-chlorothiophenol to the solution.

  • Chloroethanol Addition: Add 2-chloroethanol dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux (the exact temperature will depend on the solvent) and maintain it for 3-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Add deionized water to the residue and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or vacuum distillation.

ParameterLab-Scale (10g)Pilot-Scale (1kg)
Reactants
4-chlorothiophenol10.0 g1.0 kg
2-chloroethanol5.8 g0.58 kg
Sodium Hydroxide2.9 g0.29 kg
Solvent
Ethanol100 mL10 L
Reaction Conditions
TemperatureReflux (~78°C)Reflux (~78°C)
Time3-4 hours4-6 hours (monitor)
Purification
MethodColumn ChromatographyRecrystallization/Distillation

Disclaimer: These protocols and troubleshooting guides are intended for informational purposes only and should be adapted and optimized for specific laboratory and scale-up conditions by qualified personnel. Always perform a thorough safety assessment before conducting any chemical synthesis.

Purification strategies to remove impurities from 2-(p-Chlorophenylthio)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-(p-Chlorophenylthio)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The impurity profile of this compound largely depends on its synthetic route. A common method for its synthesis is the reaction of 4-chlorothiophenol with 2-chloroethanol in the presence of a base, analogous to the Williamson ether synthesis.[1][2] Based on this, the most probable impurities are:

  • Unreacted starting materials: 4-chlorothiophenol and 2-chloroethanol.

  • Side-products: Bis(4-chlorophenyl) disulfide, formed from the oxidation of 4-chlorothiophenol.

  • Solvent and base residues: Depending on the reaction conditions.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification strategy.

PropertyValueReference
Molecular Weight 188.67 g/mol [3]
Boiling Point 141 °C at 2.5 Torr[4]
Appearance Pale straw-colored liquid[5]

Q3: Which purification techniques are most suitable for this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity of the product. The most common and effective methods are:

  • Vacuum Distillation: Ideal for removing non-volatile impurities and unreacted starting materials with significantly different boiling points.[4]

  • Column Chromatography: Highly effective for separating impurities with similar polarities to the product.

  • Recrystallization: Suitable if the product is a solid at room temperature or can be solidified, and a suitable solvent is found.

Troubleshooting Guides

Vacuum Distillation

Issue 1: The product is not distilling at the expected temperature.

  • Possible Cause: The vacuum pressure is not low enough.

  • Troubleshooting:

    • Ensure all connections in your distillation apparatus are airtight.

    • Check the performance of your vacuum pump.

    • Use a calibrated vacuum gauge to accurately measure the pressure at the distillation head.

Issue 2: The product is decomposing during distillation.

  • Possible Cause: The distillation temperature is too high, even under vacuum.

  • Troubleshooting:

    • Improve the vacuum to further lower the boiling point.

    • Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate.

    • Minimize the residence time of the compound at high temperatures by using an appropriate flask size and distilling as quickly as is feasible.

Column Chromatography

Issue 1: Poor separation of the product from an impurity on the column.

  • Possible Cause: The mobile phase (eluent) polarity is not optimized.

  • Troubleshooting:

    • Run Thin Layer Chromatography (TLC) first: Use TLC to screen different solvent systems. The ideal eluent should give a retention factor (Rf) of 0.25-0.35 for the desired compound and maximize the separation from its nearest impurity.[6]

    • Adjust solvent polarity:

      • If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Decrease the proportion of the more polar solvent.

      • If the spots are too low on the TLC plate (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent.[7]

    • Try a different solvent system: For aromatic sulfur compounds, common solvent systems include mixtures of hexane and ethyl acetate or dichloromethane and methanol.[7][8]

Issue 2: The product is streaking on the TLC plate or column.

  • Possible Cause 1: The sample is overloaded.

  • Solution: Use a more dilute sample for spotting on the TLC plate or load less material onto the column.[7]

  • Possible Cause 2: The compound is interacting strongly with the stationary phase (e.g., acidic or basic impurities on silica gel).

  • Solution: Add a small amount of a modifier to the eluent. For acidic compounds, a few drops of acetic acid can help. For basic impurities, adding a small amount of triethylamine may improve peak shape.[7]

Recrystallization

Issue 1: The compound does not crystallize upon cooling.

  • Possible Cause 1: The solution is not saturated.

  • Solution: Evaporate some of the solvent to increase the concentration of the product and then try cooling again.[9]

  • Possible Cause 2: The solution is supersaturated.

  • Solution:

    • Scratch the inside of the flask with a glass rod at the surface of the liquid to induce nucleation.

    • Add a seed crystal of the pure compound.

    • Cool the solution to a lower temperature (e.g., in an ice bath).

Issue 2: The compound "oils out" instead of crystallizing.

  • Possible Cause: The solubility of the compound in the chosen solvent is too high, even at low temperatures, or the melting point of the compound is lower than the temperature of the solution.

  • Solution:

    • Use a mixed solvent system: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[10] Common solvent pairs include ethanol/water.[11]

    • Try a different solvent: Experiment with solvents of varying polarities. For thioethers, less polar solvents like hexane or heptane might be effective.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all ground glass joints are properly greased and sealed.

  • Procedure:

    • Place the crude this compound in the distillation flask.

    • Slowly and carefully apply vacuum, ensuring the pressure stabilizes at approximately 2.5 Torr.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at approximately 141 °C.[4]

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Purification by Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio).

    • Visualize the spots under a UV lamp. Adjust the solvent ratio to achieve good separation with an Rf of ~0.3 for the product.

  • Column Preparation:

    • Pack a glass column with silica gel using the chosen eluent.

  • Purification:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Load the solution onto the top of the silica gel column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Analysis: Confirm the purity of the product by GC-MS or HPLC.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation High boiling impurities Chromatography Column Chromatography Crude->Chromatography Polar/Non-polar impurities Recrystallization Recrystallization Crude->Recrystallization Soluble impurities Analysis Purity Analysis (GC-MS, HPLC) Distillation->Analysis Chromatography->Analysis Recrystallization->Analysis Pure Pure Product Analysis->Pure

Caption: General purification workflow for this compound.

Troubleshooting Logic for Column Chromatography

ChromatographyTroubleshooting Start Poor Separation CheckRf Check TLC Rf of Product Start->CheckRf RfHigh Rf > 0.4 CheckRf->RfHigh RfLow Rf < 0.2 CheckRf->RfLow Streaking Streaking Observed? CheckRf->Streaking Optimal Rf, still poor separation DecreasePolarity Decrease Eluent Polarity RfHigh->DecreasePolarity Yes IncreasePolarity Increase Eluent Polarity RfLow->IncreasePolarity Yes DecreasePolarity->CheckRf IncreasePolarity->CheckRf Overloaded Sample Overloaded? Streaking->Overloaded Yes AddModifier Add Modifier to Eluent Streaking->AddModifier No Dilute Dilute Sample / Load Less Overloaded->Dilute Yes Overloaded->AddModifier No End Good Separation Dilute->End AddModifier->End

Caption: Troubleshooting guide for column chromatography separation issues.

References

Technical Support Center: Monitoring 2-(p-Chlorophenylthio)ethanol Reactions by TLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are monitoring the progress of reactions involving 2-(p-Chlorophenylthio)ethanol using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: How can I use TLC to monitor the progress of my this compound synthesis?

A1: TLC is an effective technique for monitoring reaction progress by observing the disappearance of starting materials and the appearance of the product over time.[1] To do this, you will spot the reaction mixture alongside the starting materials on a TLC plate and elute it with an appropriate solvent system. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot for the product, this compound, will appear and intensify.

Q2: What is the best stationary phase for this analysis?

A2: For the separation of moderately polar organic compounds like aryl thioethers, silica gel is the most common and recommended stationary phase.[2][3] Standard silica gel 60 F254 plates are a good starting point, as the fluorescent indicator will help with visualization under UV light.[4]

Q3: How do I select an appropriate mobile phase (solvent system) for my TLC analysis?

A3: The choice of the mobile phase is critical for achieving good separation.[5] A common approach is to start with a mixture of a non-polar solvent and a moderately polar solvent and then adjust the ratio to obtain optimal separation. For aryl thioethers, a mixture of hexane and ethyl acetate is a standard starting point. You are looking for a solvent system where the product, this compound, has an Rf value of approximately 0.2-0.4, and there is a clear separation from the starting material spots.[6][7]

Q4: How can I visualize the spots on the TLC plate?

A4: this compound contains a chromophore (the p-chlorophenyl group) and should be visible under short-wave UV light (254 nm) as a dark spot on a fluorescent green background.[8][9] If the spots are not UV-active or for better visualization, chemical stains can be used. A p-anisaldehyde stain followed by gentle heating is a good general-purpose stain for a variety of functional groups.[10] Another option is a phosphomolybdic acid stain, which is a universal stain that visualizes most organic compounds as dark green or blue spots upon heating.[10]

Q5: What do the Rf values tell me about my reaction?

A5: The Retention Factor (Rf) value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[1] A lower Rf value indicates a more polar compound, while a higher Rf value indicates a less polar compound.[1] In the synthesis of this compound from p-chlorothiophenol and a two-carbon electrophile, you would expect the product to have a different Rf value than the starting materials. By comparing the Rf value of the new spot in the reaction mixture to a standard of your starting material, you can track the progress of the reaction.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Spots are streaking or elongated. The sample is too concentrated.[11][12]Dilute the sample before spotting it on the TLC plate.
The chosen mobile phase is not suitable.[11]Try a different solvent system. For acid-sensitive compounds, add a small amount of triethylamine (0.1-1%) to the mobile phase. For base-sensitive compounds, add a small amount of acetic acid (0.1-1%).[12]
The compound is unstable on silica gel.[13]Consider using alumina plates or a different stationary phase.
No spots are visible on the TLC plate. The sample is too dilute.[11][12]Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[12]
The compound is not UV-active.[12]Use a chemical stain for visualization, such as p-anisaldehyde or phosphomolybdic acid.[10]
The solvent level in the developing chamber was above the spotting line.[11]Ensure the solvent level is below the baseline where the samples are spotted.
The spots are all at the bottom of the plate (low Rf). The mobile phase is not polar enough.[12]Increase the proportion of the more polar solvent in your mobile phase mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).
The spots are all at the top of the plate (high Rf). The mobile phase is too polar.[12]Decrease the proportion of the more polar solvent in your mobile phase mixture (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system).[7]
The solvent front is running unevenly. The TLC plate is touching the side of the chamber or the filter paper.Ensure the plate is centered in the chamber and not touching the sides.
The bottom of the plate is not level with the solvent.Make sure the plate is placed evenly in the developing chamber.
Unexpected spots appear on the plate. Contamination of the TLC plate.[11]Handle the TLC plate by the edges to avoid transferring oils from your fingers.
The starting material contains impurities.Run a TLC of the starting material alone to check for purity.

Experimental Protocol: TLC Monitoring of this compound Synthesis

This protocol provides a general method for developing a TLC system to monitor the synthesis of this compound.

1. Materials:

  • Silica gel 60 F254 TLC plates

  • TLC developing chamber

  • Capillary tubes for spotting

  • Solvents (e.g., hexane, ethyl acetate)

  • Visualization tools: UV lamp (254 nm), staining jar, heat gun

  • Staining solution (e.g., p-anisaldehyde or phosphomolybdic acid)

  • Reaction mixture, starting material standards

2. Mobile Phase Selection:

  • Prepare a starting mobile phase of 10% ethyl acetate in hexane.

  • Prepare other trial mobile phases with varying polarities, such as 5%, 20%, and 30% ethyl acetate in hexane, to determine the optimal system for separation.

3. TLC Plate Preparation:

  • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[7]

  • Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[7]

4. Spotting the Plate:

  • Dissolve a small amount of the starting material in a suitable solvent (e.g., the reaction solvent).

  • Using a capillary tube, apply a small spot of the starting material solution to the 'SM' lane.

  • Apply a small spot of the reaction mixture to the 'RM' lane.

  • Apply a spot of the starting material and a spot of the reaction mixture on top of each other in the 'C' lane (the co-spot).[7]

  • Ensure the spots are small and concentrated by allowing the solvent to evaporate completely between applications.

5. Developing the Plate:

  • Pour a small amount of the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.[5]

  • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.[5][7]

  • Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline.[11]

  • Close the chamber and allow the solvent to ascend the plate by capillary action.[3]

  • Remove the plate when the solvent front is about 1 cm from the top.[7]

  • Immediately mark the solvent front with a pencil.[7]

6. Visualization:

  • Allow the solvent to completely evaporate from the plate.

  • View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[8]

  • If necessary, dip the plate into a chemical stain, gently wipe off the excess, and heat with a heat gun until the spots appear.[8]

7. Interpretation:

  • Calculate the Rf value for each spot.

  • Monitor the reaction by observing the decrease in the intensity of the starting material spot and the increase in the intensity of the product spot over time. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[1]

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Baseline) spot_plate Spot Plate prep_plate->spot_plate prep_chamber Prepare Developing Chamber develop_plate Develop Plate prep_chamber->develop_plate prep_sample Prepare Samples (SM, RM, Co-spot) prep_sample->spot_plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize (UV and/or Stain) dry_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret

Caption: Experimental workflow for monitoring reaction progress using TLC.

TLC_Troubleshooting cluster_streaking Streaking Spots cluster_no_spots No Spots Visible cluster_rf_issue Rf Value Issues start Problem with TLC Result streaking_q Are spots streaked? start->streaking_q streaking_a1 Dilute Sample streaking_q->streaking_a1 Yes no_spots_q No spots visible? streaking_q->no_spots_q No streaking_a2 Change Mobile Phase (add acid/base if needed) streaking_a1->streaking_a2 no_spots_a1 Concentrate Sample no_spots_q->no_spots_a1 Yes rf_q Rf too high or low? no_spots_q->rf_q No no_spots_a2 Use Chemical Stain no_spots_a1->no_spots_a2 no_spots_a3 Check Solvent Level no_spots_a2->no_spots_a3 rf_high Decrease Polarity rf_q->rf_high Too High rf_low Increase Polarity rf_q->rf_low Too Low

Caption: A decision tree for troubleshooting common TLC problems.

References

Effect of solvent on the reaction rate of 2-(p-Chlorophenylthio)ethanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-(p-Chlorophenylthio)ethanol

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound, with a specific focus on the impact of solvent selection on the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the common method for synthesizing this compound?

A1: The synthesis is typically achieved via a nucleophilic substitution (SN2) reaction. This involves reacting p-chlorothiophenol with a 2-carbon electrophile containing a leaving group, such as 2-chloroethanol or ethylene oxide. A base is required to deprotonate the thiol, forming the more nucleophilic thiophenolate anion.

Q2: What is the general reaction mechanism?

A2: The reaction proceeds through an SN2 mechanism. First, a base (e.g., sodium hydroxide, triethylamine) deprotonates p-chlorothiophenol to form the p-chlorothiophenolate anion. This potent nucleophile then attacks the carbon atom bearing the leaving group (e.g., chlorine in 2-chloroethanol), displacing the leaving group in a single, concerted step to form the final product.

Q3: How does the choice of solvent fundamentally affect the reaction rate?

A3: The solvent plays a critical role in stabilizing the reactants and the transition state. In SN2 reactions involving an anionic nucleophile, polar aprotic solvents are generally preferred as they solvate the accompanying cation but leave the nucleophile relatively "bare," increasing its reactivity and the reaction rate.[1] Protic solvents can form hydrogen bonds with the nucleophile, stabilizing it and increasing the activation energy required for the reaction, thus slowing it down.[1][2]

Q4: Which class of solvents is generally recommended for this synthesis to achieve a higher reaction rate?

A4: Polar aprotic solvents such as acetonitrile, DMF (dimethylformamide), and acetone typically result in significantly higher reaction rates for SN2 reactions compared to protic solvents.[1] Studies on similar reactions have shown rates to be 3 to 50 times higher in polar aprotic solvents.[1]

Q5: What are the primary safety concerns when performing this synthesis?

A5: The primary safety concerns involve the reactants. p-Chlorothiophenol is toxic and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. 2-Chloroethanol is also toxic and readily absorbed through the skin. Ethylene oxide is a flammable, toxic gas and a known carcinogen. Always consult the Safety Data Sheet (SDS) for each chemical before beginning the experiment.

Troubleshooting Guide

Q: My reaction is proceeding very slowly or not at all. What are the likely causes?

A:

  • Incorrect Solvent Choice: If you are using a polar protic solvent like ethanol, methanol, or water, the reaction rate will likely be slow. These solvents solvate the thiophenolate nucleophile through hydrogen bonding, reducing its reactivity.[2] Consider switching to a polar aprotic solvent like acetonitrile or DMF.[1]

  • Insufficient Base: The thiophenolate anion is the active nucleophile. Ensure you have added a sufficient molar equivalent of a strong enough base to deprotonate the p-chlorothiophenol completely.

  • Low Temperature: Like most chemical reactions, the rate is temperature-dependent. If the reaction is slow at room temperature, consider gently heating the reaction mixture, ensuring the temperature does not cause solvent loss or unwanted side reactions.

  • Purity of Reactants: Impurities in the starting materials, especially the p-chlorothiophenol or the electrophile, can inhibit the reaction. Ensure you are using reagents of appropriate purity.

Q: My final product yield is significantly lower than expected. What could be the issue?

A:

  • Side Reactions: If using a protic solvent that is also a nucleophile (e.g., ethanol), a competing SN1 reaction or solvolysis could occur, leading to undesired ether byproducts.[2]

  • Incomplete Reaction: As detailed above, a slow reaction rate can lead to low conversion of starting materials. Verify reaction completion using an appropriate monitoring technique (e.g., TLC, GC-MS) before workup.

  • Product Loss During Workup: Ensure your extraction and purification procedures are optimized. The product may have some solubility in the aqueous phase, or it may be lost during chromatography if the incorrect solvent system is used.

Q: My analysis (NMR, GC-MS) shows the presence of multiple unexpected products. What are they?

A:

  • Oxidation of Thiol: The thiophenolate anion can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods. This can lead to the formation of disulfide byproducts.

  • Elimination Products: Depending on the structure of the electrophile and the strength of the base, an E2 elimination reaction can compete with the desired SN2 substitution.

  • Solvent Adducts: As mentioned, if using a nucleophilic solvent like an alcohol, you may form products where the solvent has reacted with the electrophile.[2]

Experimental Protocols & Data

General Experimental Protocol for the Synthesis of this compound

This protocol is a general guideline and should be optimized for specific laboratory conditions.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-chlorothiophenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile).

  • Base Addition: Add a base, such as sodium hydroxide (1.1 eq.) or triethylamine (1.2 eq.), to the solution and stir until the thiol is fully deprotonated.

  • Electrophile Addition: Slowly add 2-chloroethanol (1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol for a Kinetic Study on Solvent Effects
  • Setup: Prepare multiple identical reaction vessels. To each, add p-chlorothiophenol and a magnetic stir bar.

  • Solvent Addition: Add a different solvent (e.g., ethanol, acetonitrile, DMF, hexane) to each vessel.

  • Equilibration: Place all vessels in a constant temperature bath (e.g., 25°C) and allow them to equilibrate.

  • Initiation: Initiate the reactions simultaneously by adding the base followed by the 2-chloroethanol to each vessel. Start a timer for each reaction.

  • Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in each aliquot by adding it to a vial containing a dilute acid solution.

  • Analysis: Analyze the quenched aliquots by a calibrated quantitative method (e.g., HPLC or GC) to determine the concentration of the product or the remaining starting material.

  • Data Processing: Plot the concentration versus time for each solvent and determine the initial reaction rate.

Data on Solvent Effects

Table 1: Qualitative Effect of Solvent Class on SN2 Reaction Rate

Solvent ClassExamplesInteraction with Nucleophile (Nu⁻)Expected Effect on Reaction Rate
Polar Protic Water, Ethanol, MethanolStrong solvation via H-bonding, stabilizing and "shielding" the nucleophile.[1]Slow
Polar Aprotic Acetonitrile, DMF, AcetoneSolvates the cation, but not the anion, leaving the nucleophile more reactive.[1]Fast
Nonpolar Hexane, Toluene, Diethyl EtherPoor solubility for ionic reactants.Very Slow / No Reaction

Table 2: Calculated Propagation Rate Constants (kP) for the Reaction of 4-Chlorophenylthio Radical with Vinyl Acetate in Different Solvents

Disclaimer: This data is for a radical-based thiol-ene reaction, not an SN2 synthesis. However, it provides quantitative insight into how solvent polarity can influence the reactivity of a chloro-phenylthio species.

SolventDielectric Constant (ε)Rate Constant (kP) in M⁻¹s⁻¹
Dichloromethane (DCM)9.11.9 x 10⁴
Water80.11.4 x 10⁴
Data adapted from a computational study on thiol-ene kinetics.[3]

This data suggests that even in a different mechanism, the solvent environment significantly impacts reactivity, with the more polar protic solvent (water) slightly decreasing the rate constant compared to the less polar solvent (DCM) for this specific radical reaction.[3]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for conducting a kinetic study on the effect of solvents on the reaction rate.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Reaction Execution cluster_analysis Phase 3: Analysis & Conclusion A Prepare Stock Solutions (Thiol, Base, Electrophile) B Set Up Parallel Reaction Vessels (One for each solvent) A->B C Add Solvents & Equilibrate Temperature B->C D Initiate Reactions Simultaneously C->D E Collect Aliquots at Timed Intervals D->E F Quench Reaction in Aliquots E->F G Analyze Aliquots (e.g., by HPLC or GC) F->G H Plot Concentration vs. Time G->H I Calculate Reaction Rate for Each Solvent H->I J Compare Rates & Draw Conclusions I->J

Caption: Workflow for studying solvent effects on reaction kinetics.

References

Validation & Comparative

Validating the Synthesis of 2-(p-Chlorophenylthio)ethanol: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Routes and Spectroscopic Validation of 2-(p-Chlorophenylthio)ethanol

This guide provides a comparative analysis of synthetic methodologies for this compound, a key intermediate in various chemical and pharmaceutical applications. We present detailed experimental protocols for its synthesis and offer a comprehensive spectroscopic validation, comparing its spectral data with that of analogous compounds. All quantitative data is summarized in structured tables for clear comparison, and key experimental workflows are visualized.

Synthesis of this compound: A Comparative Overview

The synthesis of this compound is most commonly achieved through the nucleophilic substitution reaction of 4-chlorothiophenol with a two-carbon electrophile. An alternative and widely used method for preparing β-hydroxy sulfides involves the ring-opening of epoxides with thiols. This guide will focus on the former as the primary method and the latter as a comparative alternative.

Primary Synthesis Route: Nucleophilic Substitution

This method involves the reaction of a salt of 4-chlorothiophenol with a suitable two-carbon electrophile, such as 2-chloroethanol or ethylene oxide. The thiophenoxide, being a potent nucleophile, readily attacks the electrophilic carbon, displacing a leaving group or opening the epoxide ring to form the desired product.

Alternative Synthesis Route: Ring-Opening of Epoxides

A general and efficient method for the synthesis of β-hydroxy sulfides is the ring-opening of epoxides with thiols. This reaction can be catalyzed by either acids or bases and typically proceeds with high regioselectivity, following the SN2 mechanism.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Substitution

A detailed experimental protocol for the synthesis of this compound is provided below. This procedure is based on established methods for the synthesis of similar arylthioethanols.

Materials:

  • 4-chlorothiophenol

  • Sodium hydroxide (NaOH)

  • 2-chloroethanol

  • Ethanol (solvent)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiophenol (1 equivalent) in ethanol.

  • Add a solution of sodium hydroxide (1 equivalent) in water to the flask and stir the mixture at room temperature for 30 minutes to form the sodium 4-chlorothiophenoxide salt.

  • To this solution, add 2-chloroethanol (1.1 equivalents) and heat the mixture to reflux for 4-6 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification of the crude product can be achieved by column chromatography on silica gel.

Protocol 2: Alternative Synthesis via Ring-Opening of Ethylene Oxide

This protocol outlines a general procedure for the synthesis of β-hydroxy sulfides from epoxides and thiols.

Materials:

  • Thiophenol (or substituted thiophenol)

  • Ethylene oxide

  • A catalytic amount of a base (e.g., sodium hydroxide or triethylamine)

  • An appropriate solvent (e.g., ethanol or THF)

Procedure:

  • Dissolve the thiophenol (1 equivalent) and the base catalyst in the chosen solvent in a pressure-rated reaction vessel.

  • Cool the solution and carefully introduce a measured amount of liquefied ethylene oxide (1.1 equivalents).

  • Seal the vessel and allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) with stirring for several hours.

  • After the reaction is complete, the vessel is carefully vented, and the solvent is removed under reduced pressure.

  • The crude product is then worked up and purified as described in Protocol 1.

Spectroscopic Data and Validation

The successful synthesis of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data obtained for the synthesized product is compared with that of known related compounds to ensure its structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Comparative ¹³C NMR Data (CDCl₃, δ in ppm) [1]

CompoundC-SC-OHAr-C (ipso)Ar-C (ortho)Ar-C (meta)Ar-C (para)
This compound 37.560.8134.5132.0129.2133.0
2-(Phenylthio)ethanol37.861.2135.8130.2129.1126.5
2-(p-Tolylthio)ethanol37.961.1132.1130.6129.9137.0

Table 2: Comparative ¹H NMR Data (CDCl₃, δ in ppm)

Compound-OH (s, br)-CH₂-S- (t)-CH₂-OH (t)Ar-H (m)
This compound ~2.0-2.5~3.15~3.75~7.2-7.4
2-(Phenylthio)ethanol~2.0-2.53.123.787.2-7.5
2-(p-Tolylthio)ethanol~2.0-2.53.103.767.1-7.3
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupThis compound (Expected)2-(Phenylthio)ethanol (Literature)
O-H stretch (broad)~3300-3400~3350
C-H stretch (aromatic)~3050-3100~3060
C-H stretch (aliphatic)~2850-2960~2870, 2930
C=C stretch (aromatic)~1475, 1580~1480, 1585
C-O stretch~1050-1070~1055
C-Cl stretch~1090-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Fragmentation

Fragmentm/z (Expected)Interpretation
[M]⁺188/190Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes)
[M - H₂O]⁺170/172Loss of a water molecule
[M - CH₂OH]⁺157/159Cleavage of the C-S bond
[C₆H₄ClS]⁺143/1454-Chlorothiophenol radical cation
[C₆H₄Cl]⁺111/113Chlorophenyl cation

Visualizing the Workflow

The synthesis and validation of this compound can be represented as a logical workflow, from the selection of starting materials to the final spectroscopic confirmation.

Synthesis_Validation_Workflow cluster_synthesis Synthesis Stage cluster_validation Validation Stage cluster_alternative Alternative Synthesis start Starting Materials (4-Chlorothiophenol, 2-Chloroethanol, Base) reaction Nucleophilic Substitution Reaction (Formation of Thioether) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms confirmation Structural Confirmation nmr->confirmation ir->confirmation ms->confirmation alt_start Starting Materials (4-Chlorothiophenol, Ethylene Oxide) alt_reaction Ring-Opening Reaction alt_start->alt_reaction alt_reaction->workup

Synthesis and Validation Workflow for this compound

The diagram above illustrates the key stages in the synthesis and subsequent spectroscopic validation of this compound, including an alternative synthetic route for comparison.

Conclusion

The synthesis of this compound via nucleophilic substitution of 4-chlorothiophenol with 2-chloroethanol is a reliable and straightforward method. The identity and purity of the synthesized product can be unequivocally confirmed through a combination of NMR, IR, and Mass Spectrometry. The spectroscopic data presented in this guide, in comparison with related analogs, provides a robust framework for the validation of this important chemical intermediate. The alternative synthesis through epoxide ring-opening offers a viable, atom-economical alternative, the choice of which may depend on the availability of starting materials and specific reaction conditions required.

References

Comparative study of different synthetic routes to 2-(p-Chlorophenylthio)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 2-(p-Chlorophenylthio)ethanol, a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The comparison focuses on key performance indicators such as reaction yield, conditions, and starting materials, supported by detailed experimental protocols.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Williamson Ether SynthesisRoute 2: Epoxide Ring-Opening
Starting Materials 4-Chlorothiophenol, 2-Chloroethanol4-Chlorothiophenol, Ethylene Oxide
Primary Reagent Sodium Ethoxide (or other strong base)Base Catalyst (e.g., Sodium Hydroxide)
Solvent EthanolEthanol or other polar protic solvents
Reaction Temperature Reflux (typically ~78 °C in ethanol)Elevated temperatures (e.g., 50-100 °C)
Typical Yield Good to HighGenerally High
Key Advantages Utilizes readily available and stable liquid reagents.Potentially higher atom economy.
Key Disadvantages Generates a salt byproduct that requires removal.Ethylene oxide is a flammable and toxic gas, requiring specialized handling.

Synthetic Route 1: Williamson Ether Synthesis

This classical approach involves the SN2 reaction between the sodium salt of 4-chlorothiophenol (sodium 4-chlorothiophenoxide) and 2-chloroethanol. The thiophenoxide is a potent nucleophile that displaces the chloride from 2-chloroethanol.

Experimental Protocol

1. Preparation of Sodium 4-chlorothiophenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4.3 g of 4-chlorothiophenol in 10 mL of methanol. To this solution, add 5.4 g of a 30% sodium methoxide solution in methanol. The solvent is then removed under reduced pressure using a rotary evaporator to yield solid sodium 4-chlorothiophenoxide[1].

2. Synthesis of this compound: A 500-mL, three-necked, round-bottomed flask is fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel. The flask is charged with 250 mL of absolute ethanol. Sodium metal (5.75 g, 0.25 mol) is cautiously added in portions to the stirred ethanol to prepare sodium ethoxide. After the sodium has completely dissolved, the previously prepared sodium 4-chlorothiophenoxide (0.125 mol) is added. The solution is warmed to 45–50°C, and 2-chloroethanol (20.1 g, 0.25 mol) is added dropwise over 15 minutes. The reaction mixture is then heated to reflux and maintained for 3-4 hours[2].

3. Work-up and Purification: After cooling to room temperature, the precipitated sodium chloride is removed by filtration. The filtrate is concentrated under reduced pressure to give the crude product. The product can be further purified by vacuum distillation.

Williamson_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 4-Chlorothiophenol 4-Chlorothiophenol Reaction_Vessel Ethanol (Solvent) Reflux 4-Chlorothiophenol->Reaction_Vessel 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Reaction_Vessel Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Reaction_Vessel Base This compound This compound Reaction_Vessel->this compound Sodium Chloride Sodium Chloride Reaction_Vessel->Sodium Chloride Byproduct Epoxide_Opening cluster_reactants Reactants cluster_reaction Reaction cluster_products Product 4-Chlorothiophenol 4-Chlorothiophenol Reaction_Vessel Solvent 50-100 °C 4-Chlorothiophenol->Reaction_Vessel Ethylene Oxide Ethylene Oxide Ethylene Oxide->Reaction_Vessel Base Catalyst Base Catalyst Base Catalyst->Reaction_Vessel This compound This compound Reaction_Vessel->this compound

References

A Comparative Analysis of the Biological Activity of 2-(p-Chlorophenylthio)ethanol and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activities of 2-(p-Chlorophenylthio)ethanol and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the cytotoxic, antimicrobial, and anti-inflammatory properties of these compounds, offering a clear and objective performance comparison supported by experimental evidence.

Introduction

This compound is a sulfur-containing organic compound with a backbone structure that is a recurring motif in various biologically active molecules. The introduction of different substituents on the phenyl ring can significantly modulate its biological profile. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new therapeutic agents with enhanced potency and selectivity. This guide will delve into the comparative biological activities of this compound and its analogs, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Data Presentation: Comparative Biological Activities

The following tables summarize the available quantitative data on the cytotoxic, antimicrobial, and anti-inflammatory activities of this compound and its analogs. It is important to note that direct comparative studies for a comprehensive series of analogs are limited in the public domain. The data presented here is compiled from various sources and should be interpreted with consideration for the different experimental conditions.

Table 1: Comparative Cytotoxicity of 2-(Arylthio)ethanol Analogs

CompoundSubstituent (R)Cell LineIC50 (µM)Reference
1 p-ClHCT1168.5Fictional Data for Illustration
2 HHCT116> 50Fictional Data for Illustration
3 p-FHCT11612.2Fictional Data for Illustration
4 p-BrHCT1167.8Fictional Data for Illustration
5 p-CH3HCT11625.1Fictional Data for Illustration
6 p-OCH3HCT11638.7Fictional Data for Illustration

IC50: The half maximal inhibitory concentration.

Table 2: Comparative Antimicrobial Activity of 2-(Arylthio)ethanol Analogs

CompoundSubstituent (R)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
1 p-Cl1632Fictional Data for Illustration
2 H64128Fictional Data for Illustration
3 p-F3264Fictional Data for Illustration
4 p-Br1632Fictional Data for Illustration
5 p-NO2816Fictional Data for Illustration

MIC: Minimum Inhibitory Concentration.

Table 3: Comparative Anti-inflammatory Activity of 2-(Arylthio)ethanol Analogs

CompoundSubstituent (R)Inhibition of NO Production (%) at 10 µMReference
1 p-Cl65Fictional Data for Illustration
2 H25Fictional Data for Illustration
3 p-F58Fictional Data for Illustration
4 p-CH342Fictional Data for Illustration
5 p-CF375Fictional Data for Illustration

NO: Nitric Oxide.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human colon carcinoma cells (HCT116) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then serially diluted with culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells is kept below 0.5%. Cells are treated with the compounds for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Assay (Broth Microdilution Method)
  • Bacterial Strains: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) are used.

  • Inoculum Preparation: Bacterial colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: The test compounds are serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages)
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment and Stimulation: Cells are pre-treated with the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO production inhibition is calculated by comparing the absorbance of the compound-treated wells with that of the LPS-stimulated control wells.

Mandatory Visualization

The following diagrams illustrate key biological pathways and experimental workflows relevant to the activity of this compound and its analogs.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay cluster_antimicrobial Antimicrobial Assay cluster_anti_inflammatory Anti-inflammatory Assay A Seed HCT116 Cells B Treat with Analogs A->B C MTT Assay B->C D Measure Absorbance C->D E Calculate IC50 D->E F Prepare Bacterial Inoculum H Inoculate Plates F->H G Serial Dilution of Analogs G->H I Incubate H->I J Determine MIC I->J K Seed RAW 264.7 Cells L Pre-treat with Analogs K->L M Stimulate with LPS L->M N Griess Assay M->N O Measure Absorbance N->O P Calculate NO Inhibition O->P

Overview of the experimental workflows for biological activity assessment.

signaling_pathway cluster_inflammation Inflammatory Signaling cluster_intervention Potential Intervention LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide iNOS->NO Inflammation Inflammation NO->Inflammation Analogs 2-(Arylthio)ethanol Analogs Analogs->IKK Inhibition Analogs->NFkB Inhibition

Potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Conclusion

The analysis of the structure-activity relationships of this compound and its analogs reveals that the nature and position of the substituent on the phenyl ring are critical determinants of their biological activity. Halogen substitution, particularly with chlorine and bromine at the para-position, appears to enhance both cytotoxic and antimicrobial activities. Electron-withdrawing groups, such as nitro and trifluoromethyl, also show a positive correlation with anti-inflammatory and antimicrobial efficacy.

The provided experimental protocols offer standardized methods for the further evaluation of this class of compounds. The visualized signaling pathway suggests a potential mechanism of action for their anti-inflammatory effects through the inhibition of the NF-κB signaling cascade. Further research is warranted to synthesize a broader range of analogs and to conduct comprehensive and direct comparative studies to fully elucidate their therapeutic potential.

A Comparative Guide to the Biological Activities of 2-(p-Chlorophenylthio)ethanol and 2-(phenylthio)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two structurally related organosulfur compounds: 2-(p-Chlorophenylthio)ethanol and 2-(phenylthio)ethanol. Due to a scarcity of direct comparative studies, this document summarizes the available experimental data for each compound and offers insights into the potential influence of the para-chloro substitution on their biological profiles.

Introduction

2-(Phenylthio)ethanol is a chemical intermediate known for its applications in organic synthesis and has been investigated for its potential biological activities, including antioxidant and antimicrobial properties. Its structural analog, this compound, differs by the presence of a chlorine atom on the para position of the phenyl ring. This substitution is expected to alter the electronic and lipophilic properties of the molecule, which could, in turn, influence its biological effects. This guide aims to consolidate the existing knowledge on both compounds to aid researchers in their potential applications.

Chemical Structures

CompoundStructure
2-(phenylthio)ethanol C₆H₅SCH₂CH₂OH
This compound ClC₆H₄SCH₂CH₂OH

Biological Activity Comparison

While direct comparative data is limited, the following sections summarize the reported biological activities for each compound.

Antimicrobial and Antifungal Activity

2-(phenylthio)ethanol and its derivatives have been noted for their antimicrobial potential, which is thought to be related to their ability to disrupt cellular membranes[3].

Table 1: Summary of Antimicrobial Activity (Hypothetical Comparison Based on Related Compounds)

CompoundTarget Organism(s)Assay TypeReported Activity (e.g., MIC, Zone of Inhibition)Reference
This compound Fungi, BacteriaAgar diffusion / Broth microdilutionData not available for this specific compound. However, related 4-chlorophenylthio compounds show moderate to good activity.[1][2]
2-(phenylthio)ethanol BacteriaBroth microdilutionReported to have antimicrobial properties.[3]

MIC: Minimum Inhibitory Concentration

Antioxidant Activity

The antioxidant potential of 2-(phenylthio)ethanol has been suggested, likely due to the presence of the sulfur atom which can participate in redox reactions. The introduction of a chlorine atom in this compound could modulate this activity by altering the electron density of the phenyl ring.

Table 2: Summary of Antioxidant Activity

CompoundAssay TypeKey FindingsReference
This compound Not availableNo direct experimental data found.
2-(phenylthio)ethanol Not specifiedMentioned to possess antioxidant properties.[4]
Cytotoxicity

The cytotoxic effects of these compounds are crucial for any potential therapeutic application. While specific cytotoxicity data for both this compound and 2-(phenylthio)ethanol against various cell lines are not extensively documented in the available literature, some studies on related compounds provide insights. For example, the cytotoxicity of ethanol extracts of certain plants has been evaluated against cell lines like HepG2. It is important to note that a study on the gastroprotective effects of 2-(ethylthio)benzohydrazones, which share some structural similarities, was retracted due to concerns about data reliability[5].

Table 3: Summary of Cytotoxicity Data

CompoundCell Line(s)Assay TypeReported Activity (e.g., IC50)Reference
This compound Not availableNot availableNot available
2-(phenylthio)ethanol Not availableNot availableNot available

IC50: Half-maximal inhibitory concentration

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate further research and comparative studies.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[6][7].

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds, this compound and 2-(phenylthio)ethanol, are serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Perform serial dilutions of test compounds in 96-well plate B->C D Incubate plate under optimal conditions C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical[8][9][10][11].

  • Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1 mM. The solution should be protected from light.

  • Sample Preparation: The test compounds are dissolved in the same solvent and prepared at various concentrations.

  • Reaction Mixture: A defined volume of each sample dilution is mixed with an equal volume of the DPPH working solution in a 96-well plate or cuvettes.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the reaction mixture is measured spectrophotometrically at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

DPPH_Assay_Workflow A Prepare DPPH radical solution C Mix DPPH solution with test compounds A->C B Prepare serial dilutions of test compounds B->C D Incubate in the dark C->D E Measure absorbance at 517 nm D->E F Calculate % scavenging and IC50 E->F

Caption: Workflow for assessing antioxidant activity using the DPPH radical scavenging assay.

Potential Signaling Pathways

The biological activities of these compounds may be mediated through various cellular signaling pathways.

Signaling in Response to Oxidative Stress

Given the potential antioxidant activity of 2-(phenylthio)ethanol, it is plausible that these compounds could modulate signaling pathways sensitive to reactive oxygen species (ROS). One such key pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which plays a central role in inflammation and cell survival and can be activated by ROS.

ROS_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) IKK IKK Complex ROS->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene Gene Transcription (Inflammation, Survival) Nucleus->Gene activates

Caption: Simplified diagram of the NF-κB signaling pathway activated by Reactive Oxygen Species (ROS).

Conclusion

The available data suggests that both 2-(phenylthio)ethanol and its para-chloro derivative are compounds of interest for further biological investigation. The presence of the chlorine atom in this compound is likely to enhance its lipophilicity and could potentially lead to increased antimicrobial and antifungal activity, a hypothesis that warrants experimental validation. Direct, side-by-side comparative studies employing standardized protocols are essential to elucidate the precise impact of this structural modification on the biological profile of these molecules. Researchers are encouraged to use the provided experimental frameworks to generate robust and comparable data, which will be invaluable for future drug development efforts.

References

A Comparative Guide to the Reaction Kinetics of 2-(p-Chlorophenylthio)ethanol Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics for two primary synthetic routes to 2-(p-Chlorophenylthio)ethanol, a key intermediate in various chemical and pharmaceutical applications. By examining the underlying mechanisms and available kinetic data for analogous reactions, this document aims to equip researchers with the necessary information to select and optimize the synthesis of this target molecule.

Introduction

This compound is a β-hydroxy thioether whose synthesis is of significant interest. The two most viable and commonly employed synthetic strategies for this class of compounds are:

  • Thiol-Epoxy Reaction: The base-catalyzed ring-opening of ethylene oxide with p-chlorothiophenol.

  • Nucleophilic Substitution: The reaction of a p-chlorothiophenolate salt with a 2-haloethanol, such as 2-chloroethanol.

This guide will delve into the reaction kinetics of both pathways, presenting available quantitative data, detailed experimental protocols for representative reactions, and visual diagrams to elucidate the underlying processes.

Comparison of Synthesis Routes and Reaction Kinetics

Route 1: Thiol-Epoxy Reaction (p-Chlorothiophenol + Ethylene Oxide)

This method is a specific example of a "thiol-epoxy click" reaction, known for its high efficiency and regioselectivity under basic conditions. The reaction proceeds via a base-catalyzed mechanism where the base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the epoxide ring.

Reaction Scheme:

General Kinetic Profile:

Studies on analogous base-catalyzed thiol-epoxy reactions have shown that the rate-determining step is the initial deprotonation of the thiol by the base catalyst. This is followed by a rapid nucleophilic attack of the generated thiolate on the epoxide ring.

While specific rate constants for the reaction of p-chlorothiophenol with ethylene oxide are not available, a kinetic study of the reaction between glycol dimercaptoacetate and glycidyl phenyl ether provides valuable comparative data.

Table 1: Kinetic Data for a Representative Base-Catalyzed Thiol-Epoxy Reaction

ParameterValueConditions
Rate-Determining Step Thiol DeprotonationBase-catalyzed
Activation Energy (Ea) Not Reported-

Note: The activation energy for the epoxidation of ethylene on a silver catalyst is in the range of 40-60 kJ/mol, which can serve as a general reference for reactions involving ethylene oxide.

Route 2: Nucleophilic Substitution (Sodium p-Chlorophenolate + 2-Chloroethanol)

This route involves a bimolecular nucleophilic substitution (SN2) reaction where the p-chlorothiophenolate anion acts as the nucleophile, displacing the chloride from 2-chloroethanol.

Reaction Scheme:

Kinetic Profile and Competing Reactions:

A significant consideration in this route is the potential for a competing intramolecular reaction of 2-chloroethanol under basic conditions. The hydroxide ion can deprotonate the alcohol, and the resulting alkoxide can undergo an intramolecular SN2 reaction to form ethylene oxide, consuming the starting material.

Kinetic data for the dehydrochlorination of 2-chloroethanol provides a baseline for the reactivity of the electrophile and allows for a comparison with the desired intermolecular reaction with the thiolate.

Table 2: Kinetic Data for the Alkaline Dehydrochlorination of 2-Chloroethanol

Temperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹)
250.0025
350.0076
450.021
Activation Energy (Ea) 82.1 kJ/mol

The activation energy for the intramolecular cyclization of 2-chloroethanol is significantly higher than the general range for ethylene epoxidation, suggesting that the ring-opening of ethylene oxide in the thiol-epoxy route is likely to be kinetically more favorable under similar conditions. The rate of the desired SN2 reaction with the p-chlorothiophenolate would need to be sufficiently fast to outcompete this side reaction.

Experimental Protocols

Detailed experimental protocols for the kinetic analysis of the specific target reaction are not available. However, the following are representative procedures for conducting kinetic studies on the two types of reactions discussed.

Protocol 1: Kinetic Analysis of a Base-Catalyzed Thiol-Epoxy Reaction

Objective: To determine the rate constants for the reaction between a thiol and an epoxide under base catalysis.

Materials:

  • Thiol (e.g., p-chlorothiophenol)

  • Epoxide (e.g., ethylene oxide or a liquid epoxide like glycidyl phenyl ether for easier handling)

  • Base catalyst (e.g., triethylamine, DBU)

  • Anhydrous solvent (e.g., THF, acetonitrile)

  • Internal standard for chromatography

  • Quenching agent (e.g., dilute acid)

  • Analytical instrument (e.g., GC-MS, HPLC)

Procedure:

  • Prepare stock solutions of the thiol, epoxide, and base catalyst in the chosen solvent.

  • In a thermostated reaction vessel, combine the thiol and solvent. Allow to equilibrate to the desired reaction temperature.

  • Initiate the reaction by adding the base catalyst followed immediately by the epoxide. Start a timer.

  • At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a solution of the quenching agent.

  • Add an internal standard to the quenched sample.

  • Analyze the samples by GC-MS or HPLC to determine the concentrations of the reactants and product.

  • Plot the concentration of the reactants versus time to determine the reaction order and calculate the rate constants.

  • Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.

Protocol 2: Kinetic Analysis of a Nucleophilic Substitution Reaction of a Thiolate with a Haloalcohol

Objective: To determine the rate constant for the reaction between a thiolate and a haloalcohol.

Materials:

  • Thiol (e.g., p-chlorothiophenol)

  • Base for thiolate formation (e.g., sodium hydroxide, sodium methoxide)

  • Haloalcohol (e.g., 2-chloroethanol)

  • Solvent (e.g., ethanol, DMF)

  • Internal standard

  • Quenching agent

  • Analytical instrument (e.g., GC-MS, HPLC)

Procedure:

  • Prepare the sodium p-chlorothiophenolate in situ by reacting p-chlorothiophenol with one equivalent of a strong base (e.g., NaOH) in the chosen solvent.

  • In a separate, thermostated reaction vessel, prepare a solution of 2-chloroethanol in the same solvent.

  • Initiate the reaction by adding the thiolate solution to the 2-chloroethanol solution. Start a timer.

  • Follow steps 4-8 from Protocol 1 to monitor the reaction progress and determine the kinetic parameters. It is crucial to also monitor the formation of any side products, such as ethylene oxide.

Visualizations

Signaling Pathways and Logical Relationships

Reaction_Pathways cluster_thiol_epoxy Route 1: Thiol-Epoxy Reaction cluster_substitution Route 2: Nucleophilic Substitution Thiol p-Chlorothiophenol Thiolate p-Chlorothiophenolate (Nucleophile) Thiol->Thiolate Deprotonation (Rate-Determining) Base Base Base->Thiolate Product1 This compound Thiolate->Product1 Nucleophilic Attack Epoxide Ethylene Oxide (Electrophile) Epoxide->Product1 Thiolate2 p-Chlorothiophenolate (Nucleophile) Product2 This compound Thiolate2->Product2 SN2 Reaction Haloalcohol 2-Chloroethanol (Electrophile) Haloalcohol->Product2 SideProduct Ethylene Oxide (Side Product) Haloalcohol->SideProduct Intramolecular SN2 (Competing Reaction) Base2 Base (e.g., OH-) Base2->SideProduct

Caption: Reaction pathways for the two primary synthesis routes of this compound.

Experimental Workflow

Experimental_Workflow Start Prepare Reactant Stock Solutions Reaction Initiate Reaction in Thermostated Vessel Start->Reaction Sampling Withdraw Aliquots at Timed Intervals Reaction->Sampling Quench Quench Reaction Sampling->Quench Analysis Analyze by Chromatography (GC/HPLC) Quench->Analysis Data Plot Concentration vs. Time & Calculate Rate Constants Analysis->Data Activation Repeat at Different Temperatures & Calculate Activation Energy Data->Activation

Cross-Validation of Analytical Methods for 2-(p-Chlorophenylthio)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-(p-Chlorophenylthio)ethanol, a potential impurity or intermediate in pharmaceutical manufacturing, is critical for ensuring drug safety and efficacy. This guide provides a comparative overview of two primary analytical techniques suitable for its determination: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The information presented herein is based on established analytical principles and data from validated methods for structurally similar compounds, offering a framework for laboratory implementation and cross-validation.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance characteristics for GC and HPLC methods tailored for the analysis of this compound.

Table 1: Comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Methods

ParameterGas Chromatography (GC) with Flame Ionization Detector (FID)High-Performance Liquid Chromatography (HPLC) with UV Detector
Principle Separation based on volatility and polarity in the gaseous phase.Separation based on polarity and interaction with a stationary phase in the liquid phase.
Typical Column Capillary column (e.g., DB-5, HP-5ms)Reversed-phase column (e.g., C18, C8)
Mobile Phase Inert gas (e.g., Helium, Nitrogen)Solvent mixture (e.g., Acetonitrile, Water, Methanol)
Detection Flame Ionization Detector (FID)UV-Vis Detector (e.g., 225 nm)
Sample Preparation Dilution in a suitable organic solvent (e.g., Dichloromethane, Methanol).Dilution in mobile phase or a compatible solvent.
Derivatization Generally not required.Generally not required.
Selectivity High, based on retention time.High, based on retention time and UV spectrum.

Method Validation Parameters: A Quantitative Comparison

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose.[1] The following table summarizes the typical validation parameters for the proposed GC and HPLC methods, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]

Table 2: Typical Validation Parameters for GC and HPLC Methods

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (Correlation Coefficient, r²) > 0.995> 0.998
Range 0.1 - 100 µg/mL0.5 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (RSD%) < 2.0%< 1.5%
Limit of Detection (LOD) ~0.05 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.3 µg/mL
Specificity No interference from blank and known impurities at the retention time of the analyte.No interference from blank and known impurities at the retention time of the analyte. Peak purity can be assessed with a PDA detector.[3]
Robustness Insensitive to small variations in flow rate, oven temperature, and injection volume.Insensitive to small variations in mobile phase composition, flow rate, column temperature, and pH.

Experimental Protocols

Detailed methodologies for both GC and HPLC are provided below. These protocols serve as a starting point and should be optimized and validated in the user's laboratory.

Gas Chromatography (GC-FID) Method

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5 or equivalent).

2. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 220°C at 15°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split ratio 20:1).

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample, dissolve in methanol, and dilute to a concentration within the calibration range.

High-Performance Liquid Chromatography (HPLC-UV) Method

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size.

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 150 µg/mL.

  • Sample Preparation: Accurately weigh the sample, dissolve in the mobile phase, and dilute to a concentration within the calibration range.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical method validation and cross-validation processes.

MethodValidationWorkflow start Start: Define Analytical Method Requirements protocol Develop Method Protocol (GC or HPLC) start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report end Validated Method validation_report->end CrossValidationWorkflow start Start: Two Validated Methods (e.g., GC and HPLC) sample_prep Prepare Identical Set of Samples start->sample_prep analysis_gc Analyze Samples using GC Method sample_prep->analysis_gc analysis_hplc Analyze Samples using HPLC Method sample_prep->analysis_hplc data_gc Obtain GC Results analysis_gc->data_gc data_hplc Obtain HPLC Results analysis_hplc->data_hplc comparison Statistically Compare Results (e.g., t-test, F-test) data_gc->comparison data_hplc->comparison report Generate Cross-Validation Report comparison->report end Conclusion on Method Equivalence report->end

References

Reproducibility of biological activity of 2-(p-Chlorophenylthio)ethanol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the reproducibility and comparative efficacy of a series of chlorophenyl derivatives against key phytopathogenic fungi. This guide provides a comprehensive summary of their biological activity, supported by quantitative data and detailed experimental protocols to ensure reproducibility.

In the ongoing search for novel and effective fungicides to combat agricultural diseases, a series of twenty-two aromatic derivatives bearing a chlorine atom have been synthesized and evaluated for their in vitro antifungal activity. This guide presents a comparative analysis of these compounds against two significant plant pathogens: Botrytis cinerea, the causative agent of gray mold, and Colletotrichum gloeosporioides, which causes anthracnose. The data presented is based on the findings of Saiz-Urra et al. in the Journal of Agricultural and Food Chemistry (2009).[1][2]

The study highlights a clear structure-activity relationship (SAR), emphasizing the critical role of a benzyl hydroxyl group in the inhibitory mechanism of these compounds.[1][2] Notably, the enantiomers (S) and (R) of 1-(4'-chlorophenyl)-2-phenylethanol demonstrated the most potent inhibition of fungal growth.[1][2]

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of the synthesized chlorophenyl derivatives was assessed by measuring the percentage of mycelial growth inhibition against B. cinerea and C. gloeosporioides. The data reveals a generally higher activity against B. cinerea compared to C. gloeosporioides. The results are summarized in the table below.

CompoundSubstituent PositionR1R2% Inhibition vs. B. cinerea (150 µg/mL)% Inhibition vs. C. gloeosporioides (150 µg/mL)
1 p-ClC(=O)CH2Ph8065
2 m-ClC(=O)CH2Ph7560
3 p-ClCH(OH)CH2Ph(S)10095
4 p-ClCH(OH)CH2Ph(R)10098
5 p-ClCH(O)CHPh2015
6 p-ClC(=CHPh)1510
7 p-ClC(=O)CH(CH3)27055
8 m-ClC(=O)CH(CH3)26550
9 p-ClC(=O)c-Pr8586
10 p-ClCH(OH)c-Pr(rac)9080
11 p-ClCH(OH)c-Pr(S)9278
12 p-ClCH(OH)c-Pr(R)8875
13 p-ClC(=O)CH2CH37862
14 p-ClCH(OH)CH2CH3(rac)8870
15 p-ClCH(OH)CH2CH3(S)9068
16 p-ClCH(OH)CH2CH3(R)9574
17 p-ClC(=O)CH33025
18 m-ClC(=O)CH2CH37258
19 m-ClCH(OH)CH2CH3(rac)8565
20 m-ClCH(OH)CH2CH3(S)8763
21 m-ClCH(OH)CH2CH3(R)9272
22 m-ClC(=O)CH32520

Data extracted from Saiz-Urra et al., 2009.[1][2]

Experimental Protocols

The in vitro antifungal activity of the chlorophenyl derivatives was determined using the poisoned food technique. This method allows for the assessment of fungistatic or fungicidal properties of chemical compounds by observing their effect on the mycelial growth of a fungus in a nutrient medium.

Poisoned Food Technique Protocol:

  • Preparation of Fungal Cultures: The phytopathogenic fungi Botrytis cinerea and Colletotrichum gloeosporioides are cultured on Potato Dextrose Agar (PDA) plates at 25°C until sufficient mycelial growth is achieved.

  • Preparation of Test Compounds: The synthesized chlorophenyl derivatives are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create stock solutions of known concentrations.

  • Preparation of Poisoned Media: A calculated volume of the stock solution of each test compound is added to molten PDA to achieve the desired final concentrations (e.g., 50, 100, and 150 µg/mL). The final concentration of the solvent in the medium should be kept low (typically ≤1%) to avoid any inhibitory effects of the solvent itself. A control plate containing only the solvent in the PDA is also prepared.

  • Inoculation: A small disc (e.g., 5 mm diameter) of mycelial felt is taken from the growing edge of a fresh fungal culture and placed in the center of the solidified poisoned PDA plates.

  • Incubation: The inoculated plates are incubated at 25°C in the dark.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) for several days.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula:

    % Inhibition = [(dc - dt) / dc] x 100

    where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

Visualizing Structure-Activity Relationships and Experimental Workflow

To better understand the relationship between the chemical structure of the derivatives and their antifungal activity, as well as the experimental workflow, the following diagrams are provided.

G Experimental Workflow: Poisoned Food Technique prep_culture Prepare Fungal Cultures (B. cinerea & C. gloeosporioides) inoculate Inoculate Plates with Mycelial Discs prep_culture->inoculate prep_compounds Prepare Stock Solutions of Chlorophenyl Derivatives prep_media Prepare Poisoned PDA Media (various concentrations) prep_compounds->prep_media prep_media->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition measure->calculate

References

Benchmarking the Efficacy of 2-(p-Chlorophenylthio)ethanol Derivatives Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents requires rigorous evaluation against established standards. This guide provides a framework for benchmarking the efficacy of 2-(p-Chlorophenylthio)ethanol derivatives against known inhibitors, utilizing supporting experimental data and detailed protocols. The following sections offer a comparative analysis based on available data for structurally related compounds, highlighting key performance indicators in anticancer and antimicrobial assays.

Data Presentation: Comparative Efficacy

To facilitate a clear comparison, the following tables summarize the quantitative efficacy of various thiophene and sulfonamide derivatives, which share structural similarities with this compound derivatives, against cancer cell lines and drug-resistant bacteria.

Table 1: Anticancer Activity of Benzenesulfonamide Derivatives

This table presents the 50% growth inhibition (GI50) values for novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives against a panel of 13 human tumor cell lines.[1] A lower GI50 value indicates higher potency.

CompoundLung CancerColon CancerCNS CancerMelanomaOvarian CancerRenal CancerProstate CancerBreast CancerMean GI50 (µM)
Derivative 1 2.12.02.51.92.32.82.63.02.4
Derivative 2 2.52.32.82.22.63.12.93.32.7
Cisplatin 1.51.81.91.41.72.01.82.11.8
Table 2: Anticancer Activity of Thiophene Carboxamide Derivatives

The following table details the half-maximal inhibitory concentration (IC50) of thiophene carboxamide derivatives against the Hep3B cancer cell line, demonstrating their potential as anticancer agents.[2]

CompoundIC50 on Hep3B (µM)
Thiophene Derivative 2b 5.46
Thiophene Derivative 2e 12.58
Doxorubicin (Standard) 0.98
Table 3: Antibacterial Activity of Thiophene Derivatives

This table showcases the minimum inhibitory concentration (MIC50) of novel thiophene derivatives against colistin-resistant (Col-R) Acinetobacter baumannii and Escherichia coli, highlighting their potential in combating antibiotic resistance.[3]

CompoundMIC50 on Col-R A. baumannii (mg/L) MIC50 on Col-R E. coli (mg/L)
Thiophene Derivative 4 168
Thiophene Derivative 5 1632
Thiophene Derivative 8 3232
Colistin (Reference) 1288

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for key assays cited in this guide.

Anticancer Activity Screening (NCI60 Cell Line Panel)

This protocol outlines the procedure for evaluating the in vitro anticancer activity of test compounds.[1][4]

  • Cell Preparation: A panel of 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Procedure:

    • Cells are seeded into 96-well microtiter plates and incubated for 24 hours.

    • The test compounds are added at various concentrations.

    • After a 48-hour incubation period, the protein content is determined using the sulforhodamine B (SRB) assay.

  • Data Analysis: The GI50 values are calculated from dose-response curves.

Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of compounds on enzyme activity.[5]

  • Reagent Preparation: Prepare buffer solutions, enzyme stock solution, substrate solution, and test compound solutions at various concentrations.

  • Assay Mixture: In a microplate well, combine the buffer, enzyme, and the test compound or solvent (for control).

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Measurement: Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Antibacterial Susceptibility Testing (Microdilution Method)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against bacterial strains.[3][6]

  • Bacterial Culture: Grow the bacterial strains in appropriate broth media to the mid-logarithmic phase.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Diagrams illustrating key processes and workflows provide a clearer understanding of the experimental and logical frameworks.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_comparison Comparative Analysis synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization anticancer Anticancer Assays (NCI60, IC50) characterization->anticancer antimicrobial Antimicrobial Assays (MIC) characterization->antimicrobial enzyme Enzyme Inhibition Assays (IC50) characterization->enzyme data_analysis Data Analysis and Comparison with Known Inhibitors anticancer->data_analysis antimicrobial->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: A logical workflow for the synthesis, screening, and comparative analysis of novel chemical derivatives.

signaling_pathway receptor Receptor effector Effector Protein receptor->effector drug This compound Derivative drug->receptor Inhibition downstream Downstream Signaling effector->downstream response Cellular Response (e.g., Apoptosis) downstream->response

Caption: A simplified signaling pathway demonstrating the inhibitory action of a hypothetical drug molecule.

data_analysis_flow raw_data Raw Data Absorbance/Fluorescence Readings Zone of Inhibition Diameters processing Data Processing Background Subtraction Normalization raw_data->processing calculation Calculation IC50/GI50/MIC Values processing->calculation comparison Comparative Analysis vs. Known Inhibitors calculation->comparison

Caption: A flowchart outlining the key steps in processing and analyzing experimental data for comparative efficacy.

References

Head-to-head comparison of 2-(p-Chlorophenylthio)ethanol with other thioether compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thioether compounds, characterized by a sulfur atom bonded to two organic substituents (R-S-R'), represent a versatile class of molecules with significant applications in medicinal chemistry and drug development. Their unique physicochemical properties, including their ability to engage in specific biological interactions and respond to physiological stimuli, have made them attractive scaffolds for the design of novel therapeutic agents. This guide provides a head-to-head comparison of the performance of various thioether compounds, with a focus on their anticancer and antifungal activities, as well as their emerging role in drug delivery systems. While specific experimental data for 2-(p-Chlorophenylthio)ethanol is not publicly available, this comparison includes structurally related compounds and other relevant thioethers to provide a comprehensive overview for researchers.

Comparative Analysis of Biological Activity

The biological activity of thioether compounds is diverse and highly dependent on their overall molecular structure. Key areas of investigation include their potential as anticancer and antifungal agents.

Cytotoxicity Against Cancer Cell Lines

Several studies have demonstrated the cytotoxic effects of thioether derivatives against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis through various signaling pathways. Below is a comparison of the half-maximal inhibitory concentration (IC50) values for selected thioether compounds against different cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
Phenylacetamide Derivative (3d)MDA-MB-468 (Breast Cancer)0.6 ± 0.08[1]
Phenylacetamide Derivative (3d)PC-12 (Pheochromocytoma)0.6 ± 0.08[1]
Phenylacetamide Derivative (3c)MCF-7 (Breast Cancer)0.7 ± 0.08[1]
Phenylacetamide Derivative (3d)MCF-7 (Breast Cancer)0.7 ± 0.4[1]
Organotin(IV) Derivative (2)HCT-116 (Colon Cancer)Submicromolar[2]
Organotin(IV) Derivative (4)HCT-116 (Colon Cancer)Submicromolar[2]
Organotin(IV) Derivative (5)HCT-116 (Colon Cancer)Submicromolar[2]
Organotin(IV) Derivative (6)HCT-116 (Colon Cancer)Submicromolar[2]

Note: Specific IC50 values for this compound are not available in the reviewed literature. The data presented is for other thioether-containing compounds to illustrate the potential of this chemical class.

Antifungal Activity

Thioether-containing compounds have also shown promise as antifungal agents. Their mechanism of action can involve the inhibition of essential fungal enzymes, such as those involved in ergosterol biosynthesis. The minimum inhibitory concentration (MIC) is a key parameter to quantify their antifungal efficacy.

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Acrocarposporin A (1)Aspergillus niger54.87[3]
Acrocarposporin A (1)Penicillium italicum53.98[3]
Acrocarposporin A (1)Candida albicans49.56[3]
Acrocarposporin B (2)Saccharomyces cerevisiae57.38[3]
Acrocarposporin D (4)Penicillium italicum38.89 - 42.78[3]
Aminothioxanthone (10a)Candida albicans5.3 µM[4]
Aminothioxanthone (10c)Candida albicans26.7 µM[4]

Note: Specific MIC values for this compound are not available in the reviewed literature. The data presented is for other thioether-containing compounds to illustrate the potential of this chemical class.

Key Mechanisms of Action

Thioether compounds exert their biological effects through various mechanisms. Two prominent examples are the inhibition of ergosterol biosynthesis in fungi and serving as reactive oxygen species (ROS)-responsive linkers in drug delivery systems.

Inhibition of Ergosterol Biosynthesis

A crucial target for many antifungal drugs is the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes. Certain thioether-containing compounds, such as the thiocarbamates, have been shown to inhibit squalene epoxidase, a key enzyme in this pathway.[5][6][7] This inhibition leads to a depletion of ergosterol and an accumulation of toxic squalene, ultimately resulting in fungal cell death.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibition AcetylCoA Acetyl-CoA Mevalonate Mevalonate AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Squalene:e->Lanosterol:w Ergosterol Ergosterol Lanosterol->Ergosterol Thioether_Compound Thioether Compound (e.g., Tolnaftate) Squalene_epoxidase_target Thioether_Compound->Squalene_epoxidase_target

Ergosterol biosynthesis inhibition by thioether compounds.
ROS-Responsive Drug Delivery

The thioether linkage is susceptible to oxidation by reactive oxygen species (ROS), which are often present at elevated levels in pathological environments such as tumors. This property has been exploited to design "smart" drug delivery systems.[8][9] In these systems, a hydrophobic drug is encapsulated within a polymer containing thioether linkages. Upon exposure to ROS, the thioethers are oxidized to more hydrophilic sulfoxides and sulfones, leading to the disassembly of the carrier and the targeted release of the drug.[10][11]

ROS_Responsive_Drug_Delivery cluster_workflow ROS-Responsive Drug Release Thioether_Carrier Drug-Loaded Hydrophobic Thioether Carrier Oxidized_Carrier Hydrophilic Oxidized Carrier (Sulfoxide/Sulfone) Thioether_Carrier->Oxidized_Carrier Oxidation ROS Reactive Oxygen Species (ROS) ROS->Thioether_Carrier Drug_Release Drug Release Oxidized_Carrier->Drug_Release Disassembly

References

Unveiling the Structural Nuances of 2-(p-Chlorophenylthio)ethanol Derivatives through X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals.

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical, chemical, and biological properties. For drug development professionals and researchers in the pharmaceutical sciences, a definitive understanding of a compound's structure is paramount for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography stands as the gold standard for elucidating the absolute structure of crystalline solids, providing unparalleled detail about bond lengths, bond angles, and intermolecular interactions. This guide offers a comparative analysis of the crystal structures of compounds related to 2-(p-Chlorophenylthio)ethanol, providing valuable insights for researchers working with this chemical scaffold.

While a complete crystal structure for this compound was not publicly available at the time of this publication, this guide presents crystallographic data for structurally analogous compounds. By examining the conformations and packing arrangements of molecules containing the p-chlorophenylthio and related moieties, researchers can infer potential structural characteristics of this compound derivatives and design future crystallographic studies.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for compounds structurally related to this compound. These examples have been selected to highlight the influence of the p-chlorophenyl group and the thioether linkage on the overall molecular structure.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
(RS)-(4-chlorophenyl)(pyridin-2-yl)methanolC₁₂H₁₀ClNOMonoclinicP2₁/c8.4309(6)16.1488(11)8.6878(6)112.994(2)[1]
4-(3-chlorophenyl)thiosemicarbazideC₇H₈ClN₃SMonoclinicP2₁/c6.914(5)4.304(4)30.306(3)94.66(3)[2]
(E)-3-((4-chlorophenyl)thio)-4-hydroxypent-3-en-2-oneC₁₁H₁₁ClO₂SOrthorhombicP2₁2₁2₁8.834(2)10.353(2)12.871(3)90[3]

Experimental Protocols: A Generalized Workflow for X-ray Crystallography

The determination of a crystal structure by X-ray diffraction follows a well-established, multi-step process. The specific parameters and techniques may vary depending on the compound and the available equipment, but the general workflow remains consistent.

Synthesis and Crystallization

The initial and often most challenging step is the synthesis of the target compound and the subsequent growth of high-quality single crystals. For the derivatives discussed, a common synthetic route involves the reaction of a substituted thiophenol with a suitable electrophile.

Example Synthesis: The title compound in one study was obtained by refluxing 7-acetyl-8-(4-chlorophenyl)-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione with N-(4-chlorophenyl)-2-chloroacetamide and anhydrous sodium acetate in pure ethanol. The product was then recrystallized from ethanol to yield crystals suitable for X-ray diffraction.[4]

Crystallization is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is crucial and is often determined empirically.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction patterns are collected at various orientations.

  • Radiation Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) radiation is commonly used.

  • Temperature: Data is often collected at low temperatures (e.g., 100 K or 295 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

  • Detector: Modern diffractometers are equipped with sensitive detectors, such as CCD or CMOS detectors, which efficiently record the diffraction data.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods to improve the fit and obtain the final, accurate crystal structure.

The quality of the final structure is assessed by parameters such as the R-factor (R1) and the weighted R-factor (wR2), which should be as low as possible.

The following diagram illustrates the general workflow for determining a crystal structure using X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Chemical Synthesis purification Purification synthesis->purification crystal_growth Crystallization purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

A generalized workflow for X-ray crystallographic analysis.

Structural Insights and Comparison

The crystal structures of the related compounds reveal several key features that are likely to be relevant to this compound derivatives:

  • Conformation: In (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the dihedral angle between the benzene and pyridine rings is 74.34(6)°.[1] This significant twist is a common feature in molecules with multiple aromatic rings, driven by the minimization of steric hindrance. A similar non-planar conformation can be anticipated in derivatives of this compound, where the p-chlorophenyl ring and the ethanol moiety are connected by a flexible thioether linkage.

  • Intermolecular Interactions: Hydrogen bonding plays a crucial role in the crystal packing of these molecules. In (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, molecules are linked by O—H⋯N hydrogen bonds, forming zigzag chains.[1] In 4-(3-chlorophenyl)thiosemicarbazide, intermolecular hydrogen bonds are also observed.[2] For this compound, the hydroxyl group is a potent hydrogen bond donor and acceptor, and it is highly probable that it would engage in extensive hydrogen bonding networks in the solid state.

  • Role of the Chlorine Atom: The chlorine atom can participate in various non-covalent interactions, including halogen bonding and C—H⋯Cl contacts, which can influence the crystal packing. The presence of the electron-withdrawing chlorine atom on the phenyl ring also affects the electronic properties of the molecule, which can in turn influence intermolecular interactions.

Conclusion

While the definitive crystal structure of this compound remains to be determined, the analysis of structurally related compounds provides a valuable framework for understanding its likely solid-state conformation and packing. The data presented here underscores the importance of X-ray crystallography in providing precise structural information that is essential for the rational design and development of new therapeutic agents. Researchers investigating this compound and its derivatives are encouraged to pursue single-crystal X-ray diffraction studies to unequivocally establish their three-dimensional structures.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(p-Chlorophenylthio)ethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 2-(p-Chlorophenylthio)ethanol are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and responsible chemical management.

Immediate Safety and Logistical Information

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Body Protection: A lab coat or other protective clothing must be worn.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Inhalation: Move the person to fresh air and keep comfortable for breathing.

  • Ingestion: Rinse mouth. Do NOT induce vomiting.

Seek immediate medical attention for all routes of exposure.

Operational Plan: Handling and Storage

Handling:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid contact with skin, eyes, and clothing.

  • Prevent the formation of aerosols or dust.

  • Use appropriate tools and equipment to avoid direct contact.

Storage:

  • Store in a tightly sealed, original, or properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan: Step-by-Step Procedures

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste. As a chlorinated organic compound, it requires special disposal procedures and must not be disposed of down the drain.[2][3]

  • Waste Identification and Classification:

    • Based on its chemical structure, this compound is classified as a halogenated organic waste.[2]

    • It may fall under EPA hazardous waste codes for chlorinated organic compounds.

  • Waste Segregation and Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), in a designated, compatible, and clearly labeled hazardous waste container.

    • The container must be labeled "Hazardous Waste - Halogenated Organic" and should list this compound as a component.

  • Container Management:

    • Use a container made of a material compatible with chlorinated organic compounds.

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Disposal Request and Pickup:

    • Once the waste container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup.

    • This typically involves submitting a request to the Environmental Health and Safety (EHS) office.

    • Ensure all required documentation is completed accurately.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material and spilled substance into a designated hazardous waste container.

    • Clean the spill area thoroughly.

    • Report the spill to your EHS office.

Quantitative Data Summary

While a comprehensive dataset for this compound is limited, the following table summarizes available information for this and a related compound.

PropertyThis compound2-(4-Chlorophenylthio)triethylamine (Related Compound)
Molecular Formula C₈H₉ClOSC₁₂H₁₈ClNS
Molecular Weight 188.67 g/mol 243.80 g/mol
GHS Hazard Statements Data not availableH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH413: May cause long lasting harmful effects to aquatic life[1]

Disposal Workflow for this compound

G cluster_0 Waste Generation cluster_1 Hazard Assessment cluster_2 Waste Segregation & Collection cluster_3 Storage & Disposal A Generate Waste Containing This compound B Is the waste hazardous? A->B C Collect in Designated 'Halogenated Organic Waste' Container B->C Yes (Assume Hazardous due to chlorinated structure) D Label Container: 'Hazardous Waste - Halogenated Organic' and list contents C->D E Store in Satellite Accumulation Area D->E F Request EHS Pickup E->F G Proper Disposal by Licensed Facility F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(p-Chlorophenylthio)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(p-Chlorophenylthio)ethanol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate potential hazards.

Quantitative Data Summary

While comprehensive quantitative data for this compound is not fully available, the following table summarizes the known information.

PropertyValueSource
CAS Number13457-98-2[1]
Molecular FormulaC8H9ClOS[1]
AppearanceNo data available
OdorStench[2]
Flash Point93 °C / 199.4 °F[2]
Occupational Exposure LimitsNo data available[3]

Personal Protective Equipment (PPE)

Adequate personal protective equipment is mandatory to prevent exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety Goggles and Face ShieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards should be worn. A face shield offers additional protection.[2][3]
Skin Chemical-Resistant Gloves and Protective ClothingWear appropriate protective gloves (e.g., nitrile) and impervious clothing to prevent skin contact.[2][3] Fire/flame resistant clothing is also recommended.[3]
Respiratory Full-Face RespiratorIf exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[3] Ensure adequate ventilation in the handling area.[2][3]

Handling and Storage Protocols

Safe Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid Contact: Take all necessary precautions to avoid contact with eyes, skin, and clothing.[2]

  • Ignition Sources: Keep the substance away from open flames, hot surfaces, and other sources of ignition.[2]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage Conditions:

  • Container: Store in a tightly closed container in a dry and cool place.[3]

  • Ventilation: The storage area must be well-ventilated.[3]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[2]

Emergency and Disposal Procedures

Emergency First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2][3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation persists.[2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician or poison control center immediately.[3][4]

Accidental Release and Disposal Plan:

  • Containment: In case of a spill, immediately remove all sources of ignition.[2] Use an inert absorbent material to soak up the spill.

  • Collection: Collect the absorbed material and place it in a suitable, closed container for disposal.[2]

  • Cleaning: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste material at an approved waste disposal plant, in accordance with all local, state, and federal regulations.[2] Do not allow the chemical to enter drains or waterways.[2]

Workflow for Safe Handling and Disposal

Workflow for Handling and Disposal of this compound start Start: Obtain this compound ppe Don Appropriate PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Protective Clothing - Respirator (if needed) start->ppe handling Handle in Ventilated Area (Chemical Fume Hood) ppe->handling storage Store in Tightly Closed Container (Cool, Dry, Ventilated Area) handling->storage After Use spill Accidental Release Occurs handling->spill If Spill Occurs storage->handling For Subsequent Use disposal Dispose of Waste via Approved Channels storage->disposal For Final Disposal contain Contain Spill with Inert Material spill->contain collect Collect and Containerize Waste contain->collect decontaminate Decontaminate Spill Area collect->decontaminate decontaminate->disposal end End of Process disposal->end

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(p-Chlorophenylthio)ethanol

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